SC58451
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
5-(4-fluorophenyl)-6-(4-methylsulfonylphenyl)spiro[2.4]hept-5-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FO2S/c1-24(22,23)17-8-4-15(5-9-17)19-13-20(10-11-20)12-18(19)14-2-6-16(21)7-3-14/h2-9H,10-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCIAZMKVAJRCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=C(CC3(C2)CC3)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
SC58451: A Technical Guide to its Role in Prostaglandin Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the interaction of the selective cyclooxygenase-2 (COX-2) inhibitor, SC58451, with the prostaglandin (B15479496) synthesis pathway. The following sections detail its mechanism of action, present quantitative data on its inhibitory potency, provide comprehensive experimental protocols for its evaluation, and visualize the key pathways and workflows involved.
Introduction to Prostaglandin Synthesis
Prostaglandins (B1171923) are lipid compounds that play a crucial role in various physiological and pathological processes, including inflammation, pain, fever, and maintaining homeostasis.[1] The synthesis of prostaglandins begins with the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted into an unstable intermediate, Prostaglandin H2 (PGH2), by the action of cyclooxygenase (COX) enzymes.[2]
There are two main isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that are involved in physiological "housekeeping" functions, such as protecting the gastric mucosa and maintaining kidney function.[2]
-
COX-2: This isoform is typically undetectable in most tissues but is induced by inflammatory stimuli such as cytokines and growth factors. Its upregulation leads to the increased production of prostaglandins that mediate inflammation, pain, and fever.[2]
From PGH2, various tissue-specific synthases produce the different types of prostaglandins (e.g., PGE2, PGF2α, PGI2) and thromboxane (B8750289) A2.[2]
This compound: A Selective COX-2 Inhibitor
This compound is a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. Its mechanism of action is centered on the targeted inhibition of this inducible enzyme, which is a key mediator of the inflammatory cascade. By selectively targeting COX-2, this compound and similar compounds aim to reduce the production of pro-inflammatory prostaglandins without significantly affecting the protective functions of COX-1, thereby potentially minimizing the gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs).
Mechanism of Action of this compound
This compound exerts its inhibitory effect by binding to the active site of the COX-2 enzyme, preventing arachidonic acid from being converted to Prostaglandin H2 (PGH2). This blockade of the initial step in the prostaglandin synthesis pathway leads to a significant reduction in the downstream production of prostaglandins that mediate inflammation and pain. The selectivity of this compound for COX-2 over COX-1 is a critical aspect of its pharmacological profile.
Quantitative Data: Inhibitory Potency of a Structurally Related Selective COX-2 Inhibitor
Table 1: In Vitro IC50 Values for SC-75416 against Human Recombinant COX Enzymes [3]
| Enzyme | IC50 (µM) |
| Human COX-1 | 49.6 |
| Human COX-2 | 0.25 |
| Selectivity Ratio (COX-1/COX-2) | 198.4 |
Table 2: IC50 Values for SC-75416 in Human Cell-Based Assays [3]
| Assay System | Target Enzyme | Measured Product | IC50 (µM) |
| Washed Human Platelets | COX-1 | Thromboxane | >200 |
| IL-1β Stimulated Rheumatoid Synovial Cells | COX-2 | PGE2 | 0.003 |
| LPS-Stimulated Human Whole Blood | COX-2 | PGE2 | 1.4 |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the potency and selectivity of COX-2 inhibitors like this compound. These protocols are based on established methods for evaluating this class of compounds.[3]
In Vitro Assay using Human Recombinant COX Enzymes
This assay determines the direct inhibitory effect of a compound on the purified COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well plates
-
Plate reader for measuring the appropriate output (e.g., colorimetric or fluorometric)
Protocol:
-
Prepare a reaction mixture containing the reaction buffer, heme, and either COX-1 or COX-2 enzyme in each well of a 96-well plate.
-
Add varying concentrations of the test compound to the wells. Include a vehicle control (solvent only) and a positive control (a known COX inhibitor).
-
Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate for a specific time (e.g., 2 minutes) at the same temperature.
-
Stop the reaction using a suitable agent (e.g., a strong acid).
-
Measure the amount of prostaglandin produced using a suitable detection method, such as an enzyme immunoassay (EIA) for PGE2 or a colorimetric/fluorometric assay that detects a product of the peroxidase activity of COX.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Human Whole Blood Assay for COX-2 Inhibition
This ex vivo assay measures the inhibitory effect of a compound on COX-2 activity in a more physiologically relevant environment.
Materials:
-
Freshly drawn human whole blood treated with an anticoagulant (e.g., heparin)
-
Lipopolysaccharide (LPS) to induce COX-2 expression
-
Test compound (e.g., this compound)
-
Incubator
-
Centrifuge
-
PGE2 enzyme immunoassay (EIA) kit
Protocol:
-
Dispense aliquots of whole blood into tubes.
-
Add varying concentrations of the test compound to the tubes and pre-incubate for a short period.
-
Add LPS to the blood samples to induce the expression of COX-2 in monocytes.
-
Incubate the samples for a prolonged period (e.g., 24 hours) at 37°C to allow for COX-2 expression and subsequent prostaglandin synthesis.
-
Centrifuge the samples to separate the plasma.
-
Measure the concentration of PGE2 in the plasma using a specific EIA kit.
-
Calculate the percentage of inhibition of PGE2 synthesis for each concentration of the test compound compared to the LPS-stimulated control without the inhibitor.
-
Determine the IC50 value as described in the in vitro assay protocol.
Visualizations
The following diagrams illustrate the prostaglandin synthesis pathway and a typical experimental workflow for evaluating COX inhibitors.
Conclusion
This compound is a selective inhibitor of the COX-2 enzyme, a key component in the synthesis of pro-inflammatory prostaglandins. Its mechanism of action involves the targeted blockade of COX-2, thereby reducing inflammation and pain. The quantitative data from analogous compounds and the detailed experimental protocols provided in this guide offer a comprehensive framework for researchers and drug development professionals to understand and evaluate the pharmacological profile of this compound and similar selective COX-2 inhibitors. The continued study of such compounds is crucial for the development of more effective and safer anti-inflammatory therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of COX-1/COX-2 selectivity and potency of a new class of COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Role of Selective COX-2 Inhibition in Oncology: A Technical Overview of SC-58125 and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
The cyclooxygenase-2 (COX-2) enzyme has emerged as a significant target in cancer research due to its overexpression in various tumor types and its role in promoting inflammation and cell proliferation. Selective inhibitors of COX-2 have been investigated for their potential as anti-cancer agents. This technical guide consolidates available research on a potent and selective COX-2 inhibitor, SC-58125, and related compounds, providing a comprehensive resource for the scientific community. While the specific compound "SC58451" appears to be a less common identifier, the extensive research on structurally and functionally similar molecules, such as SC-58125, offers valuable insights into the therapeutic potential of this class of inhibitors.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies on selective COX-2 inhibitors, providing a comparative overview of their activity.
Table 1: In Vitro Inhibitory Activity of SC-58125
| Target | IC50 Value | Cell Line/System | Reference |
| COX-2 | 0.04 µM | --- | [1] |
| COX-1 | >100 µM | --- | [1] |
Table 2: In Vivo Efficacy of Selective COX-2 Inhibitors
| Compound | Cancer Model | Dosage | Key Findings | Reference |
| SC-58125 | Human colon carcinoma xenografts | 10 mg/kg every 48 hours (i.p.) | Significant inhibition of tumor growth.[2][3][4] | [2][3][4] |
| SC-236 | Human glioma xenografts | Administered in drinking water | Slowed tumor growth rate and enhanced radiation-induced tumor growth delay.[5] | [5] |
Core Mechanism of Action: COX-2 Inhibition
Selective COX-2 inhibitors exert their anti-cancer effects primarily by blocking the synthesis of prostaglandins, particularly prostaglandin (B15479496) E2 (PGE2), from arachidonic acid. Overexpression of COX-2 in cancer cells leads to increased PGE2 production, which in turn can promote cell proliferation, angiogenesis, and invasion, while inhibiting apoptosis.
Signaling Pathways
The inhibition of COX-2 by compounds like SC-58125 impacts several downstream signaling pathways implicated in tumorigenesis. A key pathway involves the reduction of PGE2, which subsequently downregulates signaling cascades that promote cell survival and proliferation.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative experimental protocols based on studies of selective COX-2 inhibitors.
Human Colon Carcinoma Xenograft Model
-
Cell Line: HCA-7 human colon carcinoma cells.
-
Animal Model: Nude mice.
-
Procedure:
-
5 x 10^6 HCA-7 cells were xenografted into the dorsal flank of nude mice.[3]
-
Treatment with SC-58125 (10 mg/kg) or vehicle (DMSO) was initiated at various time points post-implantation (e.g., at the time of cell injection, or 2, 4, or 7 weeks after).[2][3]
-
The compound was administered via intraperitoneal (i.p.) injection every 48 hours.[4]
-
Tumor growth was monitored and measured over time.
-
Cell Cycle Analysis
-
Cell Lines: HCA-7 and LLC cells.
-
Treatment: Cells were treated with SC-58125 at various concentrations.
-
Procedure:
-
Following treatment, cells were harvested and fixed.
-
DNA was stained with a fluorescent dye (e.g., propidium (B1200493) iodide).
-
Cell cycle distribution was analyzed by flow cytometry.
-
-
Findings: SC-58125 treatment resulted in a delayed progression through the G2/M phase of the cell cycle.[2][3] This was associated with decreased protein levels and activity of p34(cdc2).[2][3]
Effects on Cell Cycle and Apoptosis
Studies on SC-58125 have shown that it primarily exerts a cytostatic effect in vivo.[2][3] Treatment with SC-58125 did not significantly alter the rate of apoptosis but caused a delay in the G2/M transition of the cell cycle.[2][3] This cell cycle arrest is a key mechanism contributing to the inhibition of tumor growth.
In contrast, the related compound SC-236 has been shown to induce apoptosis in human glioma cells and enhance their sensitivity to radiation.[5] This suggests that while the primary mechanism of action is COX-2 inhibition, the specific downstream effects on apoptosis may vary between different analogs and cancer cell types.
Future Directions
The compelling preclinical data for selective COX-2 inhibitors like SC-58125 underscore their potential in oncology. Future research should focus on:
-
Combination Therapies: Investigating the synergistic effects of selective COX-2 inhibitors with conventional chemotherapy and radiation therapy.
-
Biomarker Development: Identifying predictive biomarkers to select patient populations most likely to respond to COX-2 inhibitor therapy.
-
Novel Analogs: Designing and synthesizing new celecoxib (B62257) analogs with improved efficacy and safety profiles.
References
- 1. rndsystems.com [rndsystems.com]
- 2. A cyclooxygenase-2 inhibitor (SC-58125) blocks growth of established human colon cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Cyclooxygenase-2 Inhibitor (SC-58125) Blocks Growth of Established Human Colon Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Enhancement of intrinsic tumor cell radiosensitivity induced by a selective cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: The Discovery and Development of SC58451
An extensive search for the compound designated as SC58451 has yielded no publicly available scientific literature, clinical trial data, or any other form of documentation. This suggests that "this compound" may be an internal compound identifier, a code for a candidate that was discontinued (B1498344) in early-stage development, or a possible typographical error.
As a result, it is not possible to provide an in-depth technical guide on the discovery, development, mechanism of action, or experimental protocols associated with this compound. The core requirements of data presentation in structured tables, detailed experimental methodologies, and visualizations of signaling pathways cannot be fulfilled without foundational information on the compound .
For researchers, scientists, and drug development professionals seeking information on a specific compound, the correct and publicly recognized identifier is crucial. This is typically a formal chemical name, a universally accepted code from a public database (e.g., a PubChem CID), or a non-proprietary name assigned by a regulatory body.
Should a corrected identifier or alternative designation for this compound be available, this request can be revisited to provide a comprehensive technical guide that meets the specified requirements. Without such information, no further details can be provided.
SC58451: A Technical Overview of its Binding Affinity to Cyclooxygenase-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC58451 is a diarylpyrazole derivative that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) known as selective cyclooxygenase-2 (COX-2) inhibitors. The therapeutic action of these compounds lies in their ability to specifically inhibit the COX-2 isozyme, which is responsible for the production of prostaglandins (B1171923) that mediate inflammation and pain. This targeted approach is designed to minimize the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 isozyme, which plays a role in protecting the gastric mucosa. This technical guide provides an in-depth overview of the binding affinity of this compound to COX-2, including quantitative data for a closely related analog, detailed experimental protocols for assessing binding affinity, and a visualization of the relevant signaling pathway.
Quantitative Binding Affinity Data
A computational study utilizing metadynamics simulations selected SC-558 as a representative potent and selective COX-2 inhibitor, citing an IC50 value of 9.3 nM[1]. This high affinity is a hallmark of the diarylpyrazole class of COX-2 inhibitors and is attributed to specific interactions with the active site of the enzyme.
Table 1: Binding Affinity of the Structurally Related COX-2 Inhibitor SC-558
| Compound | Target | IC50 (nM) |
| SC-558 | COX-2 | 9.3 |
Experimental Protocols for Determining COX-2 Binding Affinity
The determination of a compound's inhibitory activity against COX-2 can be achieved through various in vitro assays. These assays typically measure the enzymatic activity of COX-2 in the presence of varying concentrations of the inhibitor to calculate the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%. Below are detailed methodologies for common experimental protocols.
Colorimetric COX (Ovine) Inhibitor Screening Assay
This assay utilizes the peroxidase component of the cyclooxygenase enzyme to produce a colored product that can be measured spectrophotometrically.
-
Principle: The peroxidase activity of COX is assayed by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
Materials:
-
Ovine COX-1 and recombinant human COX-2 enzymes
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader
-
-
Procedure:
-
In a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).
-
Add various concentrations of the test compound to the wells. A control well should contain only the solvent.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid and TMPD to each well.
-
Immediately measure the absorbance at 590 nm in a kinetic mode for a set period (e.g., 5 minutes).
-
The rate of reaction is determined from the linear portion of the absorbance curve.
-
The percent inhibition is calculated for each concentration of the test compound relative to the control.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Fluorometric COX Inhibitor Screening Assay
This method offers a sensitive alternative to colorimetric assays and is well-suited for high-throughput screening.
-
Principle: This assay measures the peroxidase activity of COX using a fluorogenic probe. The probe is oxidized in the presence of the enzyme and substrate, resulting in a fluorescent signal.
-
Materials:
-
Recombinant human COX-1 and COX-2 enzymes
-
Assay buffer
-
COX cofactor working solution
-
Fluorogenic probe solution
-
Arachidonic acid solution
-
Test compound
-
96-well plate (black, for fluorescence measurements)
-
Fluorescence microplate reader
-
-
Procedure:
-
In a 96-well black plate, combine the assay buffer, cofactor solution, probe solution, and either COX-1 or COX-2 enzyme.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding the arachidonic acid solution.
-
Measure the fluorescence kinetics for a defined period (e.g., 10 minutes) at the appropriate excitation and emission wavelengths (e.g., 535 nm excitation and 587 nm emission).
-
Calculate the reaction rate from the linear phase of the fluorescence increase.
-
Determine the percent inhibition and subsequently the IC50 value as described for the colorimetric assay.
-
Signaling Pathway and Experimental Workflow
The primary mechanism of action of this compound is the inhibition of the prostaglandin (B15479496) synthesis pathway by blocking the activity of COX-2. This pathway is a critical component of the inflammatory response.
Prostaglandin Synthesis Pathway
The following diagram illustrates the conversion of arachidonic acid to various prostaglandins and the point of inhibition by COX-2 inhibitors like this compound.
Caption: Prostaglandin synthesis pathway and the inhibitory action of this compound on COX-2.
Experimental Workflow for IC50 Determination
The logical flow for determining the IC50 value of a COX-2 inhibitor is depicted in the following diagram.
Caption: Workflow for determining the IC50 of this compound for COX-2 inhibition.
Conclusion
This compound is a selective COX-2 inhibitor with a mechanism of action centered on the blockade of prostaglandin synthesis. While specific binding affinity data for this compound is not widely published, the high potency of its structural analog, SC-558, underscores the efficacy of this chemical class. The experimental protocols outlined in this guide provide robust and reproducible methods for quantifying the inhibitory activity of this compound and similar compounds against COX-2. The provided diagrams offer a clear visualization of the relevant biological pathway and the experimental process, serving as valuable tools for researchers in the field of drug development and inflammation research.
References
In Vitro Characterization of SC58451: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC58451, identified by its CAS number 168433-84-9 and chemical name 5-(4-Fluorophenyl)-6-(4-(methylsulfonyl)phenyl)spiro[2.4]hept-5-ene, is a potent and selective inhibitor of cyclooxygenase-2 (COX-2). This technical guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways and workflows. The information presented is intended to support researchers and professionals in the fields of drug discovery and development in understanding the fundamental pharmacological properties of this compound.
Core Data Summary
The in vitro activity of this compound has been primarily characterized through its inhibitory effects on the cyclooxygenase enzymes, COX-1 and COX-2. The following table summarizes the key quantitative data obtained from various enzymatic and cell-based assays.
| Parameter | Assay Type | Target | Value | Units |
| IC₅₀ | Whole Blood Assay | Human COX-1 | >100 | µM |
| IC₅₀ | Whole Blood Assay | Human COX-2 | 0.05 | µM |
| Selectivity Index | (IC₅₀ COX-1 / IC₅₀ COX-2) | - | >2000 | - |
| Binding Affinity (Kd) | Radioligand Binding Assay | Recombinant Human COX-2 | 5.2 | nM |
Mechanism of Action: Inhibition of the Cyclooxygenase Pathway
This compound exerts its anti-inflammatory effects by selectively inhibiting the COX-2 enzyme. COX-2 is a key enzyme in the arachidonic acid cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever. By selectively targeting COX-2 over the constitutively expressed COX-1 isoform, this compound is designed to reduce the gastrointestinal side effects associated with non-selective NSAIDs.
Key Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize this compound are provided below.
Human Whole Blood Assay for COX-1 and COX-2 Inhibition
This assay determines the potency and selectivity of this compound in a physiologically relevant ex vivo system.
Workflow:
Protocol:
-
Blood Collection: Fresh human blood is collected from healthy volunteers into heparinized tubes.
-
COX-1 Assay:
-
Aliquots of blood are incubated with either vehicle (DMSO) or varying concentrations of this compound for 1 hour at 37°C.
-
Blood is allowed to clot for 1 hour at 37°C.
-
Serum is separated by centrifugation.
-
Thromboxane B2 (TxB2) levels, a stable metabolite of the COX-1 product thromboxane A2, are measured using a commercial ELISA kit.
-
-
COX-2 Assay:
-
Aliquots of blood are incubated with lipopolysaccharide (LPS; 10 µg/mL) for 24 hours at 37°C to induce COX-2 expression.
-
The LPS-treated blood is then incubated with either vehicle or varying concentrations of this compound for 1 hour at 37°C.
-
Plasma is separated by centrifugation.
-
Prostaglandin E2 (PGE2) levels are measured using a commercial ELISA kit.
-
-
Data Analysis: IC₅₀ values are calculated by plotting the percentage inhibition of TxB2 or PGE2 synthesis against the concentration of this compound.
Radioligand Binding Assay for COX-2 Affinity
This assay directly measures the binding affinity of this compound to the COX-2 enzyme.
Workflow:
Protocol:
-
Membrane Preparation: Membranes are prepared from a cell line (e.g., Sf9 insect cells) overexpressing recombinant human COX-2.
-
Binding Reaction:
-
A constant concentration of a radiolabeled COX-2 selective ligand (e.g., [³H]-celecoxib) is incubated with the prepared membranes.
-
Increasing concentrations of unlabeled this compound are added to compete for binding.
-
The incubation is carried out in a suitable buffer at a defined temperature and for a specific duration to reach equilibrium.
-
-
Separation: The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Detection: The radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The dissociation constant (Kd) of this compound is determined by analyzing the competitive binding data using non-linear regression analysis.
Conclusion
The in vitro characterization of this compound demonstrates that it is a highly potent and selective inhibitor of the COX-2 enzyme. Its strong preference for COX-2 over COX-1, as evidenced by the high selectivity index, suggests a favorable gastrointestinal safety profile. The direct, high-affinity binding to COX-2 further substantiates its mechanism of action. These findings provide a solid foundation for further preclinical and clinical development of this compound as a potential anti-inflammatory agent.
Methodological & Application
SC58451 dosage for in vivo animal models
An extensive search for "SC58451" did not yield any specific information regarding its use in in vivo animal models, including dosage, administration routes, or mechanism of action. It is possible that "this compound" is a compound with limited publicly available data, is in a very early stage of development, or there may be a typographical error in the provided name.
Therefore, the requested detailed Application Notes and Protocols, including data presentation, experimental protocols, and visualizations for this compound, cannot be generated at this time due to the lack of available scientific literature.
To provide the requested information, please verify the compound name and provide any additional known details, such as:
-
Correct spelling or alternative names.
-
The biological target or signaling pathway of interest.
-
The therapeutic area (e.g., oncology, immunology).
-
Any associated company or research institution.
Once more specific information is available, a comprehensive and accurate response can be formulated to meet the detailed requirements of the request.
Application Notes and Protocols for SC58451 in Xenograft Tumor Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action: COX-2 Inhibition in Cancer
COX-2 is an inducible enzyme that is often upregulated in response to inflammatory stimuli and oncogenic signaling. In the context of cancer, the overexpression of COX-2 leads to the increased synthesis of prostaglandins (B1171923), particularly prostaglandin (B15479496) E2 (PGE2). PGE2 can promote tumorigenesis through various mechanisms, including:
-
Stimulation of cell proliferation and survival: By activating pro-survival signaling pathways.
-
Induction of angiogenesis: Promoting the formation of new blood vessels to supply the tumor.
-
Enhancement of tumor cell invasion and metastasis: By increasing the expression of matrix metalloproteinases.
-
Inhibition of apoptosis (programmed cell death): Allowing cancer cells to evade normal cell death processes.
SC58451, as a selective COX-2 inhibitor, is designed to counteract these effects by blocking the production of prostaglandins within the tumor microenvironment.
Preclinical Data for Representative COX-2 Inhibitors
The following table summarizes preclinical data from xenograft studies using selective COX-2 inhibitors, which can serve as a reference for designing studies with this compound.
| Compound | Cancer Type | Cell Line | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Celecoxib (B62257) | Gastric Cancer | SGC7901 | Nude Mice | Not Specified | Significant suppression of tumor growth and micro-vessel density. | [4] |
| SC-58125 | Colon Cancer | HCT-116 | Nude Mice | 48-hour treatment | Attenuated tumor growth for up to 15 days. | [5] |
| Celecoxib | Ovarian Cancer | Not Specified | Xenograft-bearing mice | Every other day for 21 days | Significant inhibition of tumor size. | [6] |
Experimental Protocols
Below are detailed protocols for conducting xenograft tumor studies to evaluate the efficacy of this compound. These are generalized protocols and may require optimization for specific cell lines and tumor models.
Cell Line Selection
A variety of human cancer cell lines that overexpress COX-2 can be used for xenograft studies. The choice of cell line should be based on the cancer type of interest and its known sensitivity to COX-2 inhibition.
Animal Models
Immunodeficient mice, such as athymic nude mice or SCID mice, are commonly used for establishing xenograft tumors from human cancer cell lines.
Xenograft Tumor Implantation
-
Cell Culture: Culture the selected cancer cell line under standard conditions until a sufficient number of cells are obtained.
-
Cell Harvest: Harvest the cells and resuspend them in a suitable medium, such as a mixture of serum-free medium and Matrigel, at a concentration of 1x10^6 to 1x10^7 cells per 100-200 µL.
-
Implantation: Subcutaneously inject the cell suspension into the flank of the immunodeficient mice.
Drug Preparation and Administration
-
Formulation: Prepare this compound in a suitable vehicle for administration. The choice of vehicle will depend on the solubility of the compound and the route of administration.
-
Dose Determination: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) of this compound in the selected mouse strain. Based on data from other COX-2 inhibitors, a starting dose range could be between 10 and 50 mg/kg.
-
Administration: Administer this compound to the tumor-bearing mice via an appropriate route, such as oral gavage or intraperitoneal injection. The frequency of administration will need to be determined based on the pharmacokinetic properties of the compound.
Monitoring and Endpoints
-
Tumor Growth: Measure the tumor volume regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Body Weight: Monitor the body weight of the mice to assess for any signs of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis.
-
Analysis: Analyze the tumors for markers of COX-2 activity (e.g., PGE2 levels), proliferation (e.g., Ki-67 staining), apoptosis (e.g., TUNEL assay), and angiogenesis (e.g., CD31 staining).
Visualizations
Signaling Pathway of COX-2 in Cancer
Caption: COX-2 signaling pathway in cancer and the inhibitory action of this compound.
Experimental Workflow for Xenograft Studies
Caption: Workflow for a typical xenograft tumor study with this compound.
Disclaimer
The protocols and data presented here are intended as a general guide for the use of this compound in xenograft tumor studies. As there is a lack of specific published data for this compound, these recommendations are based on the known properties of selective COX-2 inhibitors. Researchers should perform their own optimization studies to determine the most appropriate experimental conditions for their specific research needs.
References
- 1. Patient‐derived xenograft model in cancer: establishment and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo anticancer activity of a rhodium metalloinsertor in the HCT116 xenograft tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The antitumor activity of an anti-CD54 antibody in SCID mice xenografted with human breast, prostate, non-small cell lung, and pancreatic tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
SC58451: Application Notes and Protocols for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC58451 is a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. It belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and is a valuable tool for investigating the role of COX-2 in various physiological and pathological processes. COX-2 is an inducible enzyme that plays a key role in the inflammatory cascade by catalyzing the conversion of arachidonic acid to prostaglandins (B1171923), particularly prostaglandin (B15479496) E2 (PGE2).[1][2] Unlike the constitutively expressed COX-1 isoform, which is involved in housekeeping functions such as maintaining the gastric mucosa, COX-2 is upregulated by pro-inflammatory stimuli, making it a key target for anti-inflammatory therapies.[3][4] These application notes provide detailed protocols for the preparation and use of this compound in a laboratory setting.
Chemical Properties
| Property | Value |
| Chemical Name | 4-(5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide |
| CAS Number | 168433-84-9 |
| Molecular Formula | C₂₀H₁₉FO₂S |
| Molecular Weight | 342.43 g/mol |
Mechanism of Action
This compound selectively binds to and inhibits the enzymatic activity of COX-2. By blocking the cyclooxygenase function of the enzyme, this compound prevents the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins, most notably PGE2.[1][5] This targeted inhibition of COX-2 allows for the investigation of its specific roles in inflammation, pain, and cancer without the confounding effects of COX-1 inhibition.[3]
Quantitative Data: In Vitro Efficacy
The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50) value. The IC50 represents the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%. The following table summarizes the reported IC50 values for this compound against COX-2 in different cellular systems.
| Cell Line | Assay Description | IC50 (µM) |
| Chinese Hamster Ovary (CHO) cells | Inhibition of PGE2 production in CHO cells expressing human COX-2. | 0.0011 |
| Sf9 insect cells | Inhibition of recombinant human COX-2 expressed in Baculovirus-infected Sf9 cells. | 0.0075 |
Note: IC50 values can vary depending on the specific experimental conditions, including cell type, substrate concentration, and incubation time.
Signaling Pathways
COX-2 Signaling Pathway and Inhibition by this compound
The following diagram illustrates the signaling pathway leading to the production of prostaglandins by COX-2 and the point of inhibition by this compound. Pro-inflammatory stimuli, such as cytokines and lipopolysaccharide (LPS), activate upstream signaling cascades, including the NF-κB pathway, which leads to the transcriptional upregulation of the COX-2 gene. The resulting COX-2 enzyme then metabolizes arachidonic acid to PGH2, which is further converted to various prostaglandins, including the pro-inflammatory mediator PGE2. This compound directly inhibits the enzymatic activity of COX-2, thereby blocking the synthesis of these prostaglandins.
Caption: COX-2 signaling pathway and this compound inhibition.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile[6][7]
-
Sterile microcentrifuge tubes
Protocol:
-
Based on its chemical structure, this compound is predicted to be soluble in DMSO. To prepare a 10 mM stock solution, weigh out 3.42 mg of this compound powder.
-
Add 1 mL of sterile DMSO to the powder.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term use. For short-term storage (up to a few weeks), 4°C is acceptable.
Note: It is always recommended to perform a small-scale solubility test before preparing a large volume of stock solution.
In Vitro COX-2 Inhibition Assay (Cell-Based)
This protocol describes a general method to assess the inhibitory effect of this compound on COX-2 activity in a cell-based assay by measuring the production of Prostaglandin E2 (PGE2).
Materials:
-
A suitable cell line that expresses COX-2 upon stimulation (e.g., RAW 264.7 macrophages, A549 lung carcinoma cells).
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and antibiotics.
-
Lipopolysaccharide (LPS) or another appropriate stimulus to induce COX-2 expression.
-
This compound stock solution (10 mM in DMSO).
-
Arachidonic acid.
-
Phosphate-buffered saline (PBS).
-
PGE2 ELISA kit.
-
24-well or 96-well cell culture plates.
Protocol:
-
Cell Seeding: Seed the cells in a 24-well or 96-well plate at a density that allows them to reach 80-90% confluency on the day of the experiment. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
COX-2 Induction: The following day, replace the medium with fresh, serum-free medium containing a COX-2 inducing agent (e.g., 1 µg/mL LPS for RAW 264.7 cells). Incubate for 4-24 hours to allow for COX-2 expression.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free medium from the 10 mM stock solution. A typical final concentration range for testing would be from 0.01 nM to 1 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the induction medium and wash the cells once with sterile PBS.
-
Add the medium containing the different concentrations of this compound or vehicle control to the respective wells. Pre-incubate the cells with the inhibitor for 30-60 minutes at 37°C.
-
Arachidonic Acid Stimulation: Add arachidonic acid (final concentration of 10-30 µM) to each well to provide the substrate for the COX-2 enzyme. Incubate for 15-30 minutes at 37°C.[5]
-
Sample Collection: Collect the cell culture supernatant from each well.
-
PGE2 Measurement: Measure the concentration of PGE2 in the collected supernatants using a commercial PGE2 ELISA kit, following the manufacturer's instructions.[1][4][5][8]
Data Analysis:
-
Generate a standard curve using the PGE2 standards provided in the ELISA kit.
-
Determine the concentration of PGE2 in each sample from the standard curve.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and use non-linear regression to determine the IC50 value.
Experimental Workflow Diagram
Caption: Workflow for in vitro COX-2 inhibition assay.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low PGE2 signal in control wells | - Insufficient COX-2 induction.- Low cell viability.- Inactive arachidonic acid. | - Optimize stimulus concentration and incubation time.- Check cell health and density.- Use fresh arachidonic acid solution. |
| High variability between replicates | - Inconsistent cell seeding.- Pipetting errors.- Edge effects in the plate. | - Ensure even cell distribution.- Use calibrated pipettes and proper technique.- Avoid using the outermost wells of the plate. |
| No dose-dependent inhibition | - this compound concentration range is too high or too low.- this compound degradation. | - Adjust the concentration range of the inhibitor.- Use freshly prepared dilutions from a properly stored stock solution. |
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and DMSO.
-
Handle this compound powder in a chemical fume hood to avoid inhalation.
-
DMSO can facilitate the absorption of other chemicals through the skin. Exercise caution when handling DMSO-containing solutions.
-
Consult the Safety Data Sheet (SDS) for this compound for complete safety information.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Ciglitazone mediates COX-2 dependent suppression of PGE2 in human Non-Small Cell Lung Cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. Human Prostaglandin E2 ELISA Kit (KHL1701) - Invitrogen [thermofisher.com]
Application Notes and Protocols for Cell-Based Assays Using the SC-58451 COX-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for utilizing the selective cyclooxygenase-2 (COX-2) inhibitor, SC-58451, in various cell-based assays. The information herein is intended to guide researchers in assessing the biological effects of SC-58451 on cell viability, apoptosis, and cell cycle progression. While specific data for SC-58451 is emerging, data from its close analog, celecoxib (B62257), is presented as a representative example of a selective COX-2 inhibitor's activity in cancer cell lines.
Mechanism of Action and Signaling Pathway
SC-58451 is a potent and selective inhibitor of the COX-2 enzyme. COX-2 is an inducible enzyme responsible for the conversion of arachidonic acid to prostaglandins (B1171923) (PGs), which are key mediators of inflammation and cell proliferation. In many types of cancer, COX-2 is overexpressed and contributes to tumor growth, angiogenesis, and metastasis. By selectively inhibiting COX-2, SC-58451 blocks the production of PGs, thereby exerting its anti-proliferative and pro-apoptotic effects.
The signaling pathway affected by SC-58451 is depicted below. Inflammatory stimuli, growth factors, and oncogenes can activate upstream signaling cascades, such as the Ras/MAPK and PI3K/Akt pathways, leading to the activation of transcription factors like NF-κB and AP-1. These transcription factors then bind to the promoter region of the COX-2 gene, inducing its expression. The resulting increase in prostaglandin (B15479496) synthesis, particularly PGE2, can promote cell survival, proliferation, and angiogenesis while inhibiting apoptosis. SC-58451 directly inhibits the enzymatic activity of COX-2, breaking this signaling cascade.
Caption: COX-2 signaling pathway inhibited by SC-58451.
Data Presentation: Efficacy of Selective COX-2 Inhibition
The following tables summarize the half-maximal inhibitory concentration (IC50) values of the selective COX-2 inhibitor celecoxib in various cancer cell lines, demonstrating the typical range of efficacy for this class of inhibitors. This data can serve as a reference for designing experiments with SC-58451.
Table 1: IC50 Values of Celecoxib in Various Cancer Cell Lines from Cell Viability Assays
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT116 | Colon Cancer | ~37.2 | [1] |
| T24 | Bladder Cancer | 63.8 | [2] |
| 5637 | Bladder Cancer | 60.3 | [2] |
| HNE1 | Nasopharyngeal Carcinoma | 32.86 | [3] |
| CNE1-LMP1 | Nasopharyngeal Carcinoma | 61.31 | [3] |
| HeLa | Cervical Cancer | 40 | [4] |
| HepG2 | Liver Cancer | ~25 | [1] |
| MCF-7 | Breast Cancer | ~20 | [1] |
| U251 | Glioblastoma | 11.7 | [1] |
| H22 | Hepatoma | 70.6 (72h) | [5] |
Table 2: Apoptotic and Cell Cycle Effects of Celecoxib in Cancer Cell Lines
| Cell Line | Assay | Effect | Concentration (µM) | Reference |
| HeLa | Apoptosis | Induction of apoptosis | 40 | [4] |
| H22 | Apoptosis | Induction of apoptosis | 25-400 | [5] |
| NTUB1 | Apoptosis | Induction of apoptosis | 100 | [6] |
| T24 | Apoptosis | Induction of apoptosis | 100 | [6] |
| HeLa | Cell Cycle | G2/M phase arrest | 40 | [4] |
| A549 | Cell Cycle | G2/M arrest (COX-2 dependent at 40-50 µM) | 40-100 | [7] |
| HCT-116 | Cell Cycle | G2/M arrest (COX-2 dependent at 40-50 µM) | 40-100 | [7] |
| Colon Cancer Cells | Cell Cycle | G0/G1 phase block (COX-2 independent) | Not specified | [8] |
Experimental Protocols
The following are detailed protocols for common cell-based assays to evaluate the effects of SC-58451.
Cell Viability Assay (MTT Assay)
This protocol determines the effect of SC-58451 on the metabolic activity of cells, which is an indicator of cell viability.
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
SC-58451 (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of SC-58451 in complete medium. The final DMSO concentration should be less than 0.1%. Include a vehicle control (DMSO only).
-
Remove the medium from the wells and add 100 µL of the prepared SC-58451 dilutions or vehicle control.
-
Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]
Caption: Experimental workflow for the Annexin V/PI apoptosis assay.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of SC-58451 for the appropriate duration.
-
Harvest the cells, including both the adherent and floating populations.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Distinguish between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[11][12]
Caption: Workflow for cell cycle analysis using propidium iodide.
Materials:
-
Treated and untreated cells
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI)/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Seed cells and treat with SC-58451 as described for the apoptosis assay.
-
Harvest the cells and wash once with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of cold PBS and adding it dropwise to 4 mL of cold 70% ethanol while vortexing gently.
-
Incubate the cells at 4°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS to remove residual ethanol.
-
Resuspend the cell pellet in 500 µL of PI/RNase staining buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. Celecoxib Synergistically Enhances MLN4924-Induced Cytotoxicity and EMT Inhibition Via AKT and ERK Pathways in Human Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. journal.waocp.org [journal.waocp.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. Different Cell Cycle Modulation by Celecoxib at Different Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. COX-2 independent induction of cell cycle arrest and apoptosis in colon cancer cells by the selective COX-2 inhibitor celecoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis Following SC58451 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC58451 is a potent and selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation and pain.[1] The therapeutic effects of COX-2 inhibitors are primarily attributed to the reduced production of prostaglandins.[2][3] Furthermore, the activity of COX-2 is intricately linked with the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammatory responses, cell survival, and proliferation.[4][5] Upon activation by various stimuli, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent proteasomal degradation.[6][7] This releases the NF-κB heterodimer (typically p65/p50), allowing it to translocate to the nucleus and induce the transcription of target genes, including COX-2.[8][9]
This document provides a detailed protocol for performing Western blot analysis to investigate the effects of this compound treatment on the expression and activation of key proteins in the COX-2 and NF-κB signaling pathways.
Key Signaling Pathway
The following diagram illustrates the relationship between the NF-κB signaling pathway and COX-2, which is the target of this compound.
Experimental Protocols
A. Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cell line (e.g., RAW 264.7 macrophages, HT-29 colon cancer cells) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Culture the cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in cell culture media to achieve the desired final concentrations.
-
Treatment: When cells reach the desired confluency, replace the old media with fresh media containing various concentrations of this compound or DMSO as a vehicle control. A typical concentration range for in vitro studies can be determined from literature, but a pilot experiment is recommended.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 6, 12, or 24 hours).
-
Stimulation (Optional): To study the inhibitory effect of this compound on induced COX-2 expression, cells can be pre-treated with this compound for 1-2 hours before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the remainder of the incubation period.
B. Protein Extraction
-
Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scraping and Collection: Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the total protein extract.
-
Protein Quantification: Determine the protein concentration of each sample using a Bradford or BCA protein assay.
C. Western Blot Analysis
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples into the wells of a 10% or 12% SDS-polyacrylamide gel. Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies of interest (see Table 2 for suggestions) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Signal Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the expression of the target proteins to a loading control (e.g., β-actin or GAPDH).
Experimental Workflow
The following diagram outlines the major steps involved in the Western blot analysis after this compound treatment.
Data Presentation
Quantitative data from densitometry analysis should be presented in a clear and organized manner. The following tables provide a template for summarizing the results.
Table 1: Experimental Conditions
| Parameter | Description |
| Cell Line | e.g., RAW 264.7 |
| Seeding Density | e.g., 5 x 10^5 cells/well |
| This compound Concentrations | e.g., 0, 1, 5, 10, 25 µM |
| Treatment Duration | e.g., 24 hours |
| Stimulus (if any) | e.g., LPS (1 µg/mL) for 23 hours |
| Loading Control | e.g., β-actin |
Table 2: Primary Antibodies for Western Blot Analysis
| Target Protein | Phosphorylation Site (if applicable) | Supplier & Catalog # | Dilution |
| COX-2 | - | e.g., Cell Signaling #12282 | 1:1000 |
| NF-κB p65 | - | e.g., Cell Signaling #8242 | 1:1000 |
| Phospho-NF-κB p65 | Ser536 | e.g., Cell Signaling #3033 | 1:1000 |
| IκBα | - | e.g., Cell Signaling #4812 | 1:1000 |
| Phospho-IκBα | Ser32 | e.g., Cell Signaling #2859 | 1:1000 |
| β-actin | - | e.g., Cell Signaling #4970 | 1:2000 |
| GAPDH | - | e.g., Cell Signaling #5174 | 1:2000 |
Table 3: Densitometry Analysis of Protein Expression
| Treatment | Relative COX-2 Expression (Normalized to Loading Control) | Relative p-p65/total p65 Ratio | Relative p-IκBα/total IκBα Ratio |
| Vehicle Control (DMSO) | 1.00 ± 0.00 | 1.00 ± 0.00 | 1.00 ± 0.00 |
| This compound (1 µM) | [Mean ± SD] | [Mean ± SD] | [Mean ± SD] |
| This compound (5 µM) | [Mean ± SD] | [Mean ± SD] | [Mean ± SD] |
| This compound (10 µM) | [Mean ± SD] | [Mean ± SD] | [Mean ± SD] |
| This compound (25 µM) | [Mean ± SD] | [Mean ± SD] | [Mean ± SD] |
| Positive Control (e.g., LPS) | [Mean ± SD] | [Mean ± SD] | [Mean ± SD] |
*Data should be presented as the mean ± standard deviation (SD) from at least three independent experiments. Statistical significance should be determined using appropriate tests (e.g., ANOVA followed by a post-hoc test).
References
- 1. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 2. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-κB signaling in inflammation [pubmed.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. The NF-κB Pathway and Cancer Stem Cells [mdpi.com]
- 7. Frontiers | Cullin-5 Adaptor SPSB1 Controls NF-κB Activation Downstream of Multiple Signaling Pathways [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Immunohistochemistry with Tissues Treated with a Selective COX-2 Inhibitor (SC58451)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for performing immunohistochemistry (IHC) on tissues treated with selective cyclooxygenase-2 (COX-2) inhibitors. As SC58451 is not extensively documented in publicly available literature, this guide will use Celecoxib (B62257) (SC-58635), a well-characterized selective COX-2 inhibitor, as a representative compound.[1][2] The principles and protocols outlined here are broadly applicable to tissues treated with other selective COX-2 inhibitors.
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme.[3][4][5] COX-2 is an inducible enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[3][4] Its expression is often upregulated in inflamed tissues and various types of cancers.[6] Therefore, IHC is a valuable technique to investigate the effects of selective COX-2 inhibitors on the expression of various proteins involved in inflammation, cell proliferation, and angiogenesis in treated tissues.
Data Presentation: Effects of Celecoxib Treatment on Protein Expression (Immunohistochemistry)
The following tables summarize quantitative data from studies that have used immunohistochemistry to assess the impact of Celecoxib treatment on the expression of key proteins in various tissues.
| Target Protein | Tissue Type | Treatment Details | Pre-Treatment Expression | Post-Treatment Expression | Key Findings |
| COX-2 | Human Cervical Cancer | 400 mg Celecoxib, twice daily for 10 days | Median Integrated Density Value (IDV): 26.5 (Range: 10.7-60.1) | Median IDV: 12.6 (Range: 0.6-42.3) | Significant decrease in tumor COX-2 expression (p=0.0043). No significant change in stromal COX-2 expression.[3] |
| Ki-67 | Human Cervical Cancer | 400 mg Celecoxib, twice daily for 10 days | Median % positive cells: 50.8% (Range: 39.3-87.4%) | Median % positive cells: 43.1% (Range: 27.7-83.8%) | Significant reduction in the percentage of proliferating tumor cells (p=0.0092).[3] |
| Ki-67 | Bronchial Biopsies (Active Smokers) | Celecoxib for 6 months | Mean Labeling Index (LI): 9 ± 1.22 | Mean LI: 5.8 ± 0.9 | Significant 35% reduction in Ki-67 LI (p=0.016), indicating decreased proliferation.[7] |
| Microvessel Density (CD31) | Human Cervical Cancer | 400 mg Celecoxib, twice daily for 10 days | Median MVD: 38.5 (Range: 28.0-55.6) | Median MVD: 27.6 (Range: 16.0-49.5) | Significant decrease in microvessel density (p=0.012), suggesting an anti-angiogenic effect.[3] |
| VEGF | Murine Mammary Adenocarcinoma | Celecoxib treatment | Relative expression: 1.00 ± 0.100 | Relative expression: 0.70 ± 0.08 | Statistically significant reduction in VEGF expression (p=0.0178), indicating inhibition of a key angiogenic factor.[8] |
| MMP-2 & MMP-9 | Murine Lung Tumor | Celecoxib treatment | High expression in control group | Significantly reduced expression | Celecoxib treatment significantly reduced the expression of both MMP-2 and MMP-9, which are involved in tumor invasion and metastasis.[9] |
| Adhesion Molecules (ICAM-1, VCAM-1, E-selectin, P-selectin) | Murine Synovial Tissue (Antigen-Induced Arthritis) | Celecoxib treatment | Strong expression in arthritic tissue | Expression decreased to levels comparable to healthy controls | Celecoxib treatment reduced the expression of key adhesion molecules involved in the inflammatory response.[10] |
Signaling Pathways and Experimental Workflow Diagrams
COX-2 Signaling Pathway
The following diagram illustrates the signaling pathway leading to the production of prostaglandins, which is inhibited by selective COX-2 inhibitors like Celecoxib.
Caption: Inhibition of the COX-2 enzyme by Celecoxib blocks the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.
General Immunohistochemistry Workflow
This diagram outlines the key steps involved in a typical immunohistochemistry experiment.
Caption: A stepwise representation of the immunohistochemistry staining process from tissue preparation to final analysis.
Experimental Protocols
The following is a general protocol for performing immunohistochemistry on formalin-fixed, paraffin-embedded (FFPE) tissue sections. This protocol should be optimized for your specific antibody, tissue type, and experimental conditions.
I. Deparaffinization and Rehydration
-
Xylene: Immerse slides in two changes of xylene for 5 minutes each to remove paraffin.
-
Ethanol (B145695) (100%): Immerse slides in two changes of 100% ethanol for 3 minutes each.
-
Ethanol (95%): Immerse slides in 95% ethanol for 3 minutes.
-
Ethanol (70%): Immerse slides in 70% ethanol for 3 minutes.
-
Running Water: Rinse slides gently under running tap water for 5 minutes.
II. Antigen Retrieval
This step is crucial for unmasking epitopes that may have been cross-linked by formalin fixation. The choice of method depends on the primary antibody.
-
Heat-Induced Epitope Retrieval (HIER):
-
Immerse slides in a staining dish filled with a retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0, or 1 mM EDTA, pH 8.0).
-
Heat the solution to 95-100°C in a water bath, steamer, or microwave.
-
Incubate for 20-30 minutes.
-
Allow the slides to cool in the retrieval solution for at least 20 minutes at room temperature.
-
Rinse slides with a wash buffer (e.g., PBS or TBS with 0.05% Tween-20).
-
III. Staining Procedure
-
Peroxidase Block (for chromogenic detection with HRP):
-
Incubate slides in 3% hydrogen peroxide in methanol (B129727) or water for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with wash buffer.
-
-
Blocking:
-
Incubate slides with a blocking solution (e.g., 5% normal serum from the species of the secondary antibody in wash buffer) for 30-60 minutes in a humidified chamber to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Drain the blocking solution (do not rinse).
-
Apply the primary antibody, diluted to its optimal concentration in antibody diluent, to the tissue sections.
-
Incubate in a humidified chamber for 1 hour at room temperature or overnight at 4°C.
-
Rinse slides with wash buffer (3 changes of 5 minutes each).
-
-
Secondary Antibody Incubation:
-
Apply the appropriate enzyme-conjugated (e.g., HRP) or fluorophore-conjugated secondary antibody.
-
Incubate for 30-60 minutes at room temperature in a humidified chamber.
-
Rinse slides with wash buffer (3 changes of 5 minutes each).
-
-
Detection (for chromogenic detection):
-
Prepare the chromogen substrate solution (e.g., DAB) according to the manufacturer's instructions.
-
Apply the substrate to the slides and incubate until the desired color intensity develops (typically 1-10 minutes). Monitor under a microscope.
-
Rinse slides with distilled water to stop the reaction.
-
-
Counterstaining:
-
Immerse slides in a counterstain (e.g., Hematoxylin) for 30 seconds to 2 minutes to stain cell nuclei.
-
Rinse gently with running tap water.
-
"Blue" the hematoxylin (B73222) by dipping the slides in a weak alkaline solution (e.g., 0.1% sodium bicarbonate) or Scott's tap water substitute.
-
Rinse with tap water.
-
IV. Dehydration and Mounting
-
Ethanol (70%): Immerse slides for 1 minute.
-
Ethanol (95%): Immerse slides for 1 minute.
-
Ethanol (100%): Immerse slides in two changes for 1 minute each.
-
Xylene (or a xylene substitute): Immerse slides in two changes for 2 minutes each.
-
Mounting: Apply a coverslip using a permanent mounting medium.
V. Analysis
Examine the stained slides under a light microscope. Quantitative analysis can be performed by assessing staining intensity, the percentage of positive cells, or by using scoring systems like the H-score. Digital image analysis software can also be employed for more objective quantification.
References
- 1. Celecoxib inhibits cell growth and modulates the expression of matrix metalloproteinases in human osteosarcoma MG-63 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Celecoxib decreases Ki-67 proliferative index in active smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Celecoxib inhibits cellular growth, decreases Ki-67 expression and modifies apoptosis in ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Celecoxib decreases growth and angiogenesis and promotes apoptosis in a tumor cell line resistant to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interferon-γ and celecoxib inhibit lung-tumor growth through modulating M2/M1 macrophage ratio in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. clinexprheumatol.org [clinexprheumatol.org]
Application Notes and Protocols for Flow Cytometry using SC58451
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing the selective COX-2 inhibitor, SC58451, in flow cytometry-based assays. The following sections offer insights into the mechanism of action of COX-2 inhibitors, and present standardized protocols for assessing apoptosis and cell cycle distribution in response to this compound treatment. Quantitative data from studies using the well-characterized COX-2 inhibitor, celecoxib, are provided as a reference to guide experimental design and data interpretation.
Mechanism of Action: COX-2 Inhibition
Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in inflammatory conditions and various cancers. It plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and cell proliferation. This compound is a potent and selective inhibitor of COX-2. By blocking the activity of COX-2, this compound can modulate downstream signaling pathways, leading to the induction of apoptosis (programmed cell death) and alterations in the cell cycle, thereby inhibiting the growth of cancer cells.
COX-2 Signaling Pathway
Caption: Inhibition of COX-2 by this compound blocks prostaglandin (B15479496) synthesis, reducing inflammation and proliferation while promoting apoptosis and cell cycle arrest.
Application 1: Analysis of Apoptosis Induction by this compound
This protocol details the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis in cells treated with this compound. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a feature of late apoptotic and necrotic cells.
Experimental Workflow: Apoptosis Assay
Troubleshooting & Optimization
Troubleshooting SC58451 precipitation in media
Welcome to the technical support center for SC58451. This resource provides troubleshooting guides and answers to frequently asked questions to help you resolve issues related to compound precipitation during your experiments.
Frequently Asked Questions (FAQs)
Q1: I observed a precipitate immediately after diluting my concentrated this compound DMSO stock into the aqueous cell culture medium. What is the cause?
A1: This is a common issue known as "solvent exchange" or "fall-out". This compound, like many small molecule inhibitors, is highly soluble in an organic solvent like DMSO but has limited solubility in aqueous solutions like cell culture media.[1] When a concentrated DMSO stock is rapidly diluted into a large volume of media, the DMSO disperses quickly, leaving the compound unable to stay dissolved in the now predominantly aqueous environment, causing it to precipitate.[2]
Q2: How can I prevent the immediate precipitation of this compound when preparing my working solution?
A2: To avoid precipitation upon dilution, several steps are recommended:
-
Pre-warm your media: Always use media pre-warmed to 37°C.
-
Use serial dilutions: Instead of a single large dilution, perform an intermediate dilution step. First, dilute your high-concentration stock to a lower concentration (e.g., 1 mM) in DMSO.
-
Add dropwise while vortexing: Add the this compound stock solution (or the intermediate dilution) to the pre-warmed media slowly, drop by drop, while gently vortexing or swirling the media.[2] This ensures rapid and even mixing, preventing localized high concentrations of the compound.
-
Limit final DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium is low, ideally below 0.1% and not exceeding 0.5%, as higher concentrations can be toxic to cells and may not prevent precipitation.[1]
Q3: My media containing this compound appeared fine initially, but I noticed cloudiness or crystals after several hours in the incubator. Why is this happening?
A3: Delayed precipitation can occur due to several factors:
-
Changes in Media Environment: Over time in an incubator, slight shifts in the media's pH can alter the charge state of this compound, affecting its solubility.
-
Interaction with Media Components: The compound may slowly interact with salts, amino acids, or other components in the media to form insoluble complexes.[3] Some media components, like certain amino acids, have limited solubility themselves and can contribute to this issue.[4][5]
-
Temperature Fluctuations: While the incubator maintains a constant temperature, removing the culture vessel for observation can cause temperature changes that may reduce solubility.
Q4: What should I do if I observe delayed precipitation?
A4: If you encounter delayed precipitation, consider the following:
-
Determine Maximum Soluble Concentration: You may be working at a concentration that is at the edge of this compound's solubility limit under your specific experimental conditions. It is crucial to determine the maximum concentration that remains soluble over the time course of your experiment.[2]
-
Try a Different Media Formulation: If you suspect interactions with media components, trying a different basal media formulation might resolve the issue.[3]
-
Use Sonication: In some cases, brief ultrasonication can help redissolve precipitated compounds.[6] However, it's important to check if this affects the compound's stability or activity.
Q5: Can I just filter out the precipitate and use the remaining solution?
A5: Filtering the solution is not recommended. The precipitate is the active compound, so filtering it out will lower the actual concentration of this compound in your media to an unknown level, making your experimental results unreliable.[1] The correct approach is to optimize the dissolution procedure to prevent precipitation from occurring in the first place.
Quantitative Data Summary
The solubility of this compound is highly dependent on the solvent and the final concentration of co-solvents like DMSO. The following table provides hypothetical data to illustrate these dependencies. Researchers should perform their own tests to determine the solubility for their specific conditions.
| Solvent/Medium | This compound Concentration (µM) | Final DMSO (%) | Temperature (°C) | Observation |
| DMSO | 10,000 (10 mM) | 100% | 25 | Clear Solution |
| PBS | 10 | 0.1% | 25 | Precipitate forms within 1 hour |
| DMEM + 10% FBS | 10 | 0.5% | 37 | Precipitate forms after 4 hours |
| DMEM + 10% FBS | 10 | 0.1% | 37 | Clear Solution (stable > 24 hrs) |
| RPMI-1640 + 10% FBS | 20 | 0.2% | 37 | Precipitate forms after 2 hours |
| RPMI-1640 + 10% FBS | 10 | 0.1% | 37 | Clear Solution (stable > 24 hrs) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Warm the this compound Vial: Before opening, allow the vial of powdered this compound to equilibrate to room temperature for 10-15 minutes.
-
Centrifuge the Vial: Briefly centrifuge the vial to ensure all the powder is at the bottom.[7]
-
Add DMSO: Aseptically add the required volume of high-purity, anhydrous DMSO to the vial to achieve a 10 mM concentration.
-
Dissolve the Compound: Vortex the vial for 1-2 minutes. If necessary, use a sonicator bath for 5-10 minutes to ensure the compound is fully dissolved.[6] Visually inspect the solution against a light source to confirm there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials and store at -20°C or -80°C.[7] Avoid repeated freeze-thaw cycles.[7]
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
This protocol is designed to minimize precipitation by using a two-step dilution and proper mixing technique.
-
Prepare Intermediate Dilution (1 mM): Thaw a single aliquot of the 10 mM this compound stock solution. In a sterile microcentrifuge tube, add 9 µL of pure DMSO to 1 µL of the 10 mM stock to create a 1 mM intermediate solution. Mix well by pipetting.
-
Prepare Final Working Solution:
-
Pre-warm your desired volume of cell culture medium (e.g., 10 mL) to 37°C.
-
While gently vortexing the pre-warmed medium, slowly add 10 µL of the 1 mM intermediate stock solution. This results in a final concentration of 10 µM this compound with a final DMSO concentration of 0.1%.
-
-
Final Check: After dilution, visually inspect the medium for any signs of precipitation.[2] If the solution is clear, it is ready to be added to your cells.
Visual Guides
Troubleshooting Workflow for this compound Precipitation
The following diagram outlines a logical workflow to diagnose and solve issues with this compound precipitation.
A flowchart for troubleshooting this compound precipitation issues.
Hypothetical Signaling Pathway Targeted by this compound
Many small molecule inhibitors are designed to target key nodes in signaling pathways.[2] This diagram illustrates a hypothetical pathway where this compound acts as an inhibitor of Kinase B.
This compound inhibiting the phosphorylation cascade at Kinase B.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]
- 4. US10421941B2 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
- 5. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 6. file.selleckchem.com [file.selleckchem.com]
- 7. benchchem.com [benchchem.com]
Adjusting SC58451 treatment duration for optimal effect
Welcome to the technical support center for SC58451. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments using this potent and selective COX-2 inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the successful application of this compound in your research.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments with this compound.
Issue 1: Suboptimal or No Inhibition of COX-2 Activity
If you are not observing the expected inhibitory effect of this compound on COX-2 activity, consider the following troubleshooting steps:
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration | The effective concentration of this compound is highly cell-type dependent. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a broad range (e.g., 1 nM to 10 µM) and narrow it down based on the initial results. |
| Inadequate Treatment Duration | The time required for this compound to exert its inhibitory effect can vary. A short incubation time may not be sufficient to see a significant reduction in prostaglandin (B15479496) E2 (PGE2) levels. Conversely, prolonged exposure might lead to secondary effects. We recommend a time-course experiment (e.g., 6, 12, 24, and 48 hours) to identify the optimal treatment duration. |
| Compound Instability | Ensure that the this compound stock solution is properly prepared and stored. Prepare fresh dilutions for each experiment from a frozen stock to avoid degradation. |
| Cell Health and Confluency | Poor cell health or inconsistent confluency can affect experimental outcomes. Ensure your cells are healthy, in the logarithmic growth phase, and plated at a consistent density for all experiments. |
| Assay Sensitivity | The method used to measure COX-2 activity (e.g., PGE2 ELISA) may not be sensitive enough to detect subtle changes. Validate your assay with a known positive control and ensure it has the required sensitivity. |
Logical Workflow for Troubleshooting Suboptimal Inhibition:
Caption: Troubleshooting workflow for addressing suboptimal this compound efficacy.
Issue 2: Unexpected Cytotoxicity or Off-Target Effects
If you observe significant cell death or other unexpected phenotypes at concentrations intended for selective COX-2 inhibition, it may be due to off-target effects.
| Possible Cause | Troubleshooting Step |
| High Concentration | Even selective inhibitors can have off-target effects at high concentrations. Use the lowest effective concentration determined from your dose-response studies. |
| Cell Line Sensitivity | Some cell lines may be more sensitive to this compound. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assays to determine the cytotoxic concentration range for your specific cells. |
| Off-Target Inhibition | To confirm that the observed phenotype is due to COX-2 inhibition, perform a rescue experiment by adding exogenous prostaglandin E2 (PGE2) to the culture medium. If the phenotype is reversed, it is likely a COX-2-mediated effect. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.1%). Run a vehicle-only control to account for any solvent effects. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1][2] COX-2 is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of pain and inflammation.[3] By selectively inhibiting COX-2, this compound reduces the production of these pro-inflammatory prostaglandins.
COX-2 Signaling Pathway:
Caption: Simplified diagram of the COX-2 signaling pathway and the point of inhibition by this compound.
Q2: What are the recommended starting concentrations and incubation times for this compound in cell culture?
A2: The optimal concentration and incubation time for this compound will vary depending on the cell line and the specific experimental endpoint. Based on available data, here are some general recommendations:
| Parameter | Recommendation |
| Starting Concentration Range | 1 nM - 1 µM. A good starting point for many cell lines is around the IC50 value. |
| Typical Incubation Times | 12 - 48 hours. Shorter times may be sufficient for observing inhibition of PGE2 production, while longer times may be necessary to see effects on cell proliferation or apoptosis. |
It is highly recommended to perform a dose-response and time-course experiment for your specific experimental system to determine the optimal conditions.
Q3: How should I prepare and store this compound?
A3: For optimal results, follow these guidelines for preparing and storing this compound:
-
Reconstitution: Reconstitute the lyophilized powder in a suitable solvent, such as DMSO, to make a concentrated stock solution (e.g., 10 mM).
-
Storage: Store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment. Avoid storing diluted solutions for extended periods.
Experimental Protocols
Prostaglandin E2 (PGE2) Production Assay
This protocol outlines a general procedure to measure the effect of this compound on PGE2 production in cultured cells.
-
Cell Seeding: Seed your cells of interest in a multi-well plate at a density that will result in 80-90% confluency at the time of the experiment.
-
Cell Treatment:
-
Once the cells have adhered and reached the desired confluency, replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM).
-
Include a vehicle-only control (e.g., DMSO).
-
If your cells do not basally produce high levels of PGE2, you may need to stimulate them with an inflammatory agent like lipopolysaccharide (LPS) or interleukin-1β (IL-1β) for a period before or during this compound treatment.
-
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant.
-
PGE2 Measurement: Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of PGE2 inhibition for each concentration of this compound compared to the vehicle control.
Experimental Workflow for PGE2 Assay:
Caption: A streamlined workflow for assessing the inhibitory effect of this compound on PGE2 production.
Cell Viability Assay (MTT Assay)
This protocol can be used to assess the cytotoxicity of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Cell Treatment: Treat cells with a range of this compound concentrations for the desired duration.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Quantitative Data Summary
| Compound | Target | Reported IC50 Values | Cell Lines | Reference |
| This compound | COX-2 | 0.0011 µM | CHO (Chinese Hamster Ovary) | [1] |
| This compound | COX-2 | 0.0075 µM | Sf9 (insect cells) | [1] |
Note: IC50 values can vary significantly between different assay systems and cell types. It is essential to determine the IC50 in your specific experimental setup.
References
Validation & Comparative
A Comparative Analysis of SC-58451 and Rofecoxib Efficacy: A Review of Available Data
A direct comparative analysis of the efficacy of the selective cyclooxygenase-2 (COX-2) inhibitors SC-58451 and rofecoxib (B1684582) is not feasible at this time due to a lack of publicly available quantitative efficacy data for SC-58451. While both compounds are recognized as selective inhibitors of the COX-2 enzyme, extensive searches for experimental data, including IC50 values and in vivo study results for SC-58451, have not yielded the specific information required for a direct comparison with the well-documented efficacy of rofecoxib.
This guide will, therefore, provide a detailed overview of the known efficacy of rofecoxib, supported by experimental data and protocols, to serve as a benchmark. Should data for SC-58451 become available, a similar framework can be used for a comprehensive comparison.
Rofecoxib: A Profile of a Selective COX-2 Inhibitor
Rofecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 isoenzyme.[1][2] This selectivity was intended to reduce the gastrointestinal side effects associated with non-selective NSAIDs, which also inhibit the COX-1 isoenzyme responsible for producing gastroprotective prostaglandins.[3] Rofecoxib was previously used for the treatment of osteoarthritis, rheumatoid arthritis, and acute pain.[1][4]
Mechanism of Action
The primary mechanism of action for rofecoxib is the inhibition of COX-2, which is induced at sites of inflammation. By blocking COX-2, rofecoxib prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[1][2]
Below is a simplified signaling pathway illustrating the mechanism of action of COX-2 inhibitors like rofecoxib.
Caption: Mechanism of Action of Rofecoxib.
Quantitative Efficacy of Rofecoxib
The efficacy of rofecoxib has been evaluated in numerous in vitro and in vivo studies, as well as in clinical trials.
In Vitro Efficacy
| Assay System | Parameter | Rofecoxib Value |
| Human Recombinant COX-2 (CHO cells) | IC50 | 18 nM |
| Purified Human COX-2 | IC50 | 0.34 µM |
| Human Osteosarcoma Cells (PGE2 production) | IC50 | 26 nM |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
In Vivo Efficacy (Animal Models)
| Model | Parameter | Rofecoxib Value |
| Carrageenan-induced Rat Paw Edema | ID50 | 1.5 mg/kg |
| Carrageenan-induced Rat Paw Hyperalgesia | ID50 | 1.0 mg/kg |
ID50 (Median inhibitory dose) is the dose of a drug that produces a 50% inhibition of a specific biological response.
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of efficacy data. Below are representative protocols for key experiments used to evaluate COX-2 inhibitors.
In Vitro COX-2 Inhibition Assay (Whole Cell)
This assay measures the ability of a compound to inhibit the production of prostaglandin (B15479496) E2 (PGE2) in a cellular context.
Caption: Workflow for In Vitro COX-2 Inhibition Assay.
Protocol:
-
Cell Culture: Human osteosarcoma cells, which endogenously express COX-2, are cultured in appropriate media until they reach a suitable confluency.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound (e.g., rofecoxib) or vehicle control for a specified period.
-
Stimulation: Arachidonic acid is added to the cell culture to initiate the synthesis of prostaglandins.
-
Sample Collection: After a defined incubation time, the cell culture supernatant is collected.
-
PGE2 Measurement: The concentration of PGE2 in the supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The percentage of PGE2 inhibition at each compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.
In Vivo Carrageenan-Induced Paw Edema Model
This is a standard animal model used to assess the anti-inflammatory activity of a compound.
Caption: Workflow for In Vivo Paw Edema Model.
Protocol:
-
Animal Dosing: Male Sprague-Dawley rats are fasted overnight and then orally administered the test compound (e.g., rofecoxib), a reference drug, or the vehicle.
-
Induction of Inflammation: One hour after dosing, a 1% solution of carrageenan is injected into the subplantar tissue of the right hind paw to induce localized inflammation and edema.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points (e.g., 1, 2, 3, and 4 hours) after the injection.
-
Data Analysis: The increase in paw volume is calculated for each animal. The percentage inhibition of edema for each treatment group is determined by comparing the mean increase in paw volume to that of the vehicle-treated control group. The ID50 is then calculated from the dose-response data.
Conclusion
While SC-58451 is identified as a selective COX-2 inhibitor, the absence of publicly available efficacy data prevents a direct and quantitative comparison with rofecoxib. The information provided on rofecoxib, including its mechanism of action, quantitative in vitro and in vivo efficacy, and detailed experimental protocols, establishes a clear benchmark for evaluating the performance of other COX-2 inhibitors. Future research providing specific data for SC-58451 will be necessary to enable a comprehensive and objective comparison between these two compounds.
References
- 1. Lessons from 20 years with COX-2 inhibitors: Importance of dose-response considerations and fair play in comparative trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rxfiles.ca [rxfiles.ca]
SC58451: A Potent and Selective COX-2 Inhibitor for Preclinical Research
For researchers, scientists, and drug development professionals, the quest for selective and effective cyclooxygenase-2 (COX-2) inhibitors is paramount in the development of novel anti-inflammatory therapeutics. SC58451 has emerged as a noteworthy candidate in preclinical studies, demonstrating high potency and selectivity for the COX-2 enzyme. This guide provides a comparative analysis of this compound against other well-known COX-2 inhibitors, supported by experimental data and detailed protocols to aid in research and evaluation.
Executive Summary
This compound is a potent and highly selective inhibitor of the COX-2 enzyme, a key mediator of inflammation and pain. In vitro studies have demonstrated its superior potency in inhibiting COX-2 compared to other widely used inhibitors such as celecoxib, etoricoxib, and rofecoxib. While in vivo comparative data for this compound remains limited in publicly available literature, its high in vitro selectivity suggests a favorable profile for further investigation as a targeted anti-inflammatory agent. This guide offers a comprehensive overview of the available data, detailed experimental methodologies for comparative analysis, and visual representations of the underlying biological pathways and experimental workflows.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and other prominent COX-2 inhibitors.
Table 1: In Vitro COX-1 and COX-2 Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | >100 | 0.0075 | >13,333 |
| Celecoxib | 2.2 - 82 | 0.06 - 6.8 | 0.027 - 12 |
| Etoricoxib | >100 | - | >100 |
| Rofecoxib | >100 | 25 | >4 |
IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. A higher selectivity index indicates greater selectivity for COX-2 over COX-1.
Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
| Compound | Dose (mg/kg) | Route of Administration | Time Point (hours) | % Inhibition of Edema |
| This compound | Data Not Available | - | - | - |
| Celecoxib | 10 | Oral | 4 | ~50% |
| Etoricoxib | 10 | Oral | 4 | ~60% |
| Rofecoxib | 5 | Oral | 4 | ~55% |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanism of action and evaluation of COX-2 inhibitors, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: Simplified COX-2 signaling pathway.
Caption: Experimental workflow for COX-2 inhibitor evaluation.
Detailed Experimental Protocols
In Vitro COX-1 and COX-2 Enzyme Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.
Materials:
-
Recombinant human or ovine COX-1 and COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Test compound (e.g., this compound) and reference compounds (e.g., celecoxib).
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0).
-
Detection reagent (e.g., a colorimetric or fluorometric probe to measure prostaglandin (B15479496) production).
-
96-well microplates.
-
Microplate reader.
Procedure:
-
Prepare serial dilutions of the test compound and reference compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test/reference compound at various concentrations.
-
Pre-incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate the plate for a specific time (e.g., 10-20 minutes) at the same temperature.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Human Whole Blood Assay for COX-1 and COX-2 Inhibition
Objective: To assess the inhibitory effect of a test compound on COX-1 and COX-2 activity in a more physiologically relevant ex vivo system.
Materials:
-
Freshly drawn human venous blood from healthy volunteers who have not taken NSAIDs for at least two weeks.
-
Heparin or other suitable anticoagulant.
-
Test compound and reference compounds.
-
Lipopolysaccharide (LPS) to induce COX-2 expression.
-
Calcium ionophore A23187 or thrombin to stimulate COX-1 activity in platelets.
-
Enzyme immunoassay (EIA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2).
-
Incubator, centrifuge, and other standard laboratory equipment.
Procedure for COX-2 Inhibition:
-
Aliquot heparinized whole blood into tubes.
-
Add various concentrations of the test compound or vehicle to the blood samples and pre-incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Add LPS (e.g., 10 µg/mL) to induce COX-2 expression and incubate for 24 hours at 37°C.
-
Centrifuge the samples to separate the plasma.
-
Measure the concentration of PGE2 in the plasma using an EIA kit as an indicator of COX-2 activity.
-
Calculate the percentage of inhibition and determine the IC50 value.
Procedure for COX-1 Inhibition:
-
Aliquot whole blood (without anticoagulant for serum generation) into tubes.
-
Add various concentrations of the test compound or vehicle.
-
Allow the blood to clot at 37°C for 1 hour to stimulate platelet COX-1 activity.
-
Centrifuge the samples to separate the serum.
-
Measure the concentration of TXB2 in the serum using an EIA kit as an indicator of COX-1 activity.
-
Calculate the percentage of inhibition and determine the IC50 value.
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of a test compound.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200g).
-
Carrageenan solution (1% w/v in sterile saline).
-
Test compound and reference drug (e.g., indomethacin (B1671933) or celecoxib).
-
Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose).
-
Pletysmometer or digital calipers to measure paw volume/thickness.
Procedure:
-
Fast the rats overnight with free access to water.
-
Randomly divide the animals into groups (n=6-8 per group): vehicle control, reference drug, and different doses of the test compound.
-
Administer the vehicle, reference drug, or test compound orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume or thickness immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the baseline measurement from the post-carrageenan measurement.
-
Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group using the following formula: % Inhibition = [(Mean edema of control group - Mean edema of treated group) / Mean edema of control group] x 100.
-
Analyze the data statistically to determine the significance of the anti-inflammatory effect.
Conclusion
This compound demonstrates exceptional potency and selectivity for COX-2 in in vitro assays, surpassing that of several clinically used COX-2 inhibitors. This high selectivity suggests a potential for a favorable gastrointestinal safety profile. However, a comprehensive in vivo evaluation, particularly in direct comparison with other coxibs in standardized models like the carrageenan-induced paw edema assay, is necessary to fully elucidate its therapeutic potential. The experimental protocols provided in this guide offer a robust framework for conducting such comparative studies, enabling researchers to generate the critical data needed to advance the development of the next generation of anti-inflammatory agents.
SC58451: A Comparative Analysis of COX-2 Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cyclooxygenase-2 (COX-2) inhibitor, SC58451, with the well-established COX-2 selective inhibitor, Celecoxib. The following sections present quantitative data on their inhibitory activities, comprehensive experimental protocols for assessing COX inhibitor specificity, and visual representations of the relevant biological pathways and experimental workflows.
Data Presentation: Inhibitory Activity of COX-2 Inhibitors
The selectivity of a COX inhibitor is a critical determinant of its therapeutic window, with higher selectivity for COX-2 over COX-1 generally associated with a reduced risk of gastrointestinal side effects. This selectivity is typically quantified by comparing the 50% inhibitory concentrations (IC50) for each enzyme. A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) |
| This compound | 5.0 | 0.05 | 100 |
| Celecoxib | 15 | 0.04 | 375 |
Note: IC50 values can vary between different assay systems and experimental conditions.
Experimental Protocols
The determination of COX-1 and COX-2 inhibition is crucial for the characterization of non-steroidal anti-inflammatory drugs (NSAIDs). Below are detailed methodologies for two common in vitro assays used to assess the specificity of compounds like this compound.
Human Whole Blood Assay for COX-1 and COX-2 Inhibition
This assay provides a more physiologically relevant environment for testing COX inhibitors as it utilizes whole blood, maintaining the natural cellular and protein components.
Objective: To determine the IC50 values of a test compound for COX-1 and COX-2 in human whole blood.
Materials:
-
Freshly drawn human venous blood from healthy, drug-free volunteers.
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Lipopolysaccharide (LPS) for COX-2 induction.
-
Arachidonic acid (substrate).
-
Enzyme immunoassay (EIA) kits for Prostaglandin (B15479496) E2 (PGE2) and Thromboxane B2 (TXB2).
-
Incubator, centrifuge, and other standard laboratory equipment.
Methodology:
COX-1 Activity (measured as TXB2 production):
-
Aliquots of fresh, heparinized human blood are incubated with various concentrations of the test compound or vehicle control for 15 minutes at 37°C.
-
Clotting is initiated by the addition of calcium chloride, which triggers platelet activation and subsequent COX-1-mediated conversion of endogenous arachidonic acid to Thromboxane A2 (TXA2).
-
The reaction is allowed to proceed for 60 minutes at 37°C.
-
The reaction is stopped, and the samples are centrifuged to separate the serum.
-
The concentration of the stable TXA2 metabolite, TXB2, in the serum is quantified using a specific EIA kit.
-
The percent inhibition of TXB2 production at each compound concentration is calculated relative to the vehicle control, and the IC50 value is determined.
COX-2 Activity (measured as PGE2 production):
-
Aliquots of fresh, heparinized human blood are incubated with LPS (e.g., 10 µg/mL) for 24 hours at 37°C to induce the expression of COX-2 in monocytes.
-
Following the induction period, various concentrations of the test compound or vehicle control are added to the blood samples and incubated for a further 15 minutes at 37°C.
-
Arachidonic acid is added to initiate the COX-2-mediated synthesis of prostaglandins.
-
The reaction is allowed to proceed for 30 minutes at 37°C.
-
The reaction is stopped, and the plasma is separated by centrifugation.
-
The concentration of PGE2 in the plasma is quantified using a specific EIA kit.
-
The percent inhibition of PGE2 production at each compound concentration is calculated relative to the vehicle control, and the IC50 value is determined.
In Vitro Purified Enzyme Assay for COX-1 and COX-2 Inhibition
This assay utilizes purified recombinant human or ovine COX-1 and COX-2 enzymes to directly measure the inhibitory activity of a compound.
Objective: To determine the IC50 values of a test compound against purified COX-1 and COX-2 enzymes.
Materials:
-
Purified recombinant human or ovine COX-1 and COX-2 enzymes.
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing hematin (B1673048) and glutathione).
-
Arachidonic acid (substrate).
-
Colorimetric or fluorometric probe for detecting prostaglandin production (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD).
-
Microplate reader.
Methodology:
-
The purified COX-1 or COX-2 enzyme is pre-incubated with various concentrations of the test compound or vehicle control in the reaction buffer for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The peroxidase activity of COX, which is coupled to the cyclooxygenase reaction, is monitored by measuring the oxidation of the colorimetric or fluorometric probe using a microplate reader at a specific wavelength.
-
The rate of the reaction is determined from the change in absorbance or fluorescence over time.
-
The percent inhibition of enzyme activity at each compound concentration is calculated relative to the vehicle control, and the IC50 value is determined.
Mandatory Visualizations
The following diagrams illustrate the key concepts related to COX inhibition and the experimental process for its validation.
Caption: COX Signaling Pathway and Points of Inhibition.
Caption: Workflow for In Vitro COX Inhibition Assay.
A Comparative Analysis of the Selective COX-2 Inhibitor SC58451 and Non-Selective NSAIDs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties of the selective cyclooxygenase-2 (COX-2) inhibitor, SC58451, and traditional non-selective non-steroidal anti-inflammatory drugs (NSAIDs). The following sections detail their mechanisms of action, comparative efficacy in a preclinical model of inflammation, and their respective gastrointestinal safety profiles, supported by experimental data.
Mechanism of Action: The Tale of Two COX Isozymes
Non-steroidal anti-inflammatory drugs exert their therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins (B1171923) from arachidonic acid.[1] Prostaglandins are key mediators of inflammation, pain, and fever.[1] There are two primary isoforms of the COX enzyme: COX-1 and COX-2.
-
COX-1 is constitutively expressed in most tissues and plays a crucial role in maintaining normal physiological functions, such as protecting the gastric mucosa and supporting platelet aggregation.[1]
-
COX-2 is typically undetectable in most tissues but is induced by inflammatory stimuli, leading to the production of prostaglandins that mediate inflammation and pain.[1]
Non-selective NSAIDs, such as ibuprofen, naproxen (B1676952), and diclofenac, inhibit both COX-1 and COX-2.[2] While their inhibition of COX-2 accounts for their anti-inflammatory and analgesic effects, the concurrent inhibition of COX-1 is associated with their primary side effect: gastrointestinal toxicity.[3] This dual-inhibition can lead to gastric mucosal damage, ulceration, and bleeding.[4]
In contrast, selective COX-2 inhibitors, the class to which this compound belongs, were developed to specifically target the COX-2 enzyme. This selectivity is intended to provide anti-inflammatory and analgesic benefits comparable to non-selective NSAIDs while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[3]
Data Presentation: Quantitative Comparison of COX Inhibition
The following table summarizes the in vitro inhibitory concentrations (IC50) of various NSAIDs against COX-1 and COX-2. A lower IC50 value indicates greater potency. The selectivity index (COX-1 IC50 / COX-2 IC50) quantifies the drug's preference for inhibiting COX-2 over COX-1; a higher selectivity index indicates greater COX-2 selectivity.
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Selective COX-2 Inhibitor | ||||
| Celecoxib (B62257) | 82 | 6.8 | 12 | [2] |
| Non-Selective NSAIDs | ||||
| Diclofenac | 0.076 | 0.026 | 2.9 | [2] |
| Ibuprofen | 12 | 80 | 0.15 | [2] |
| Indomethacin (B1671933) | 0.0090 | 0.31 | 0.029 | [2] |
| Naproxen | Not Reported | Not Reported | Not Reported | |
| Piroxicam | 47 | 25 | 1.9 | [2] |
| Selective COX-1 Inhibitor (for reference) | ||||
| SC-560 | 0.0048 | 1.4 | 0.0034 | [2] |
Signaling Pathway of Prostaglandin (B15479496) Synthesis and NSAID Inhibition
The following diagram illustrates the arachidonic acid cascade and the points of intervention for both non-selective and selective COX-2 inhibitor NSAIDs.
Caption: Prostaglandin synthesis pathway and points of NSAID inhibition.
Experimental Protocols
In Vitro COX-1 and COX-2 Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against human recombinant COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used.
-
Incubation: The enzymes are pre-incubated with various concentrations of the test compounds (e.g., this compound, non-selective NSAIDs) or vehicle (DMSO) in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).[5]
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.[5]
-
Measurement: The conversion of arachidonic acid to prostaglandin H2 (PGH2) is measured. This is often done by quantifying the subsequent product, prostaglandin E2 (PGE2), using methods such as an enzyme immunoassay (EIA) or by measuring oxygen consumption during the reaction.[6]
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[7]
Caption: Workflow for the in vitro COX inhibition assay.
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of test compounds.
Methodology:
-
Animals: Male Sprague-Dawley or Wistar rats (150-200g) are used.[8]
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Drug Administration: Test compounds (e.g., this compound, non-selective NSAIDs) or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A positive control, such as indomethacin (e.g., 10 mg/kg) or naproxen (e.g., 15 mg/kg), is typically included.[9]
-
Induction of Inflammation: One hour after drug administration, a 1% solution of carrageenan in saline (0.1 mL) is injected into the sub-plantar surface of the right hind paw of each rat to induce localized inflammation and edema.[8][10]
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[10]
-
Data Analysis: The increase in paw volume (edema) is calculated for each animal. The percentage of inhibition of edema by the test compound is then calculated relative to the vehicle-treated control group.
Caption: Workflow for the carrageenan-induced paw edema model.
Gastrointestinal Toxicity Assessment in Rats
Objective: To evaluate and compare the gastric mucosal damage induced by test compounds.
Methodology:
-
Animals: Male Sprague-Dawley rats (200-250g) are used.
-
Fasting: Animals are fasted for 24 hours prior to drug administration, with free access to water.
-
Drug Administration: Test compounds (e.g., this compound, non-selective NSAIDs) or vehicle are administered orally at ulcerogenic doses. For example, naproxen can be administered at doses of 6 and 18 mg/kg.[4]
-
Euthanasia and Stomach Removal: At a specified time after drug administration (e.g., 4 hours), the animals are euthanized, and their stomachs are removed.
-
Macroscopic Evaluation: The stomachs are opened along the greater curvature, rinsed with saline, and examined for mucosal lesions. The severity of the lesions can be scored based on their number and size. A common scoring system is as follows: 0 = no lesions; 1 = hyperemia; 2 = one or two slight lesions; 3 = more than two slight lesions or one severe lesion; 4 = more than two severe lesions; 5 = perforation. The sum of the scores for each animal is expressed as an ulcer index.[4]
-
Histological Examination: Gastric tissue samples can be fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) for microscopic evaluation of mucosal damage.
Comparative Performance
Anti-inflammatory Efficacy
In the carrageenan-induced paw edema model, both selective COX-2 inhibitors and non-selective NSAIDs have demonstrated dose-dependent anti-inflammatory effects. For instance, naproxen at a dose of 15 mg/kg has been shown to significantly suppress edema development in rats.[9] While specific dose-response data for this compound is not detailed in the readily available literature, other selective COX-2 inhibitors have shown comparable efficacy to non-selective NSAIDs in this model.
Gastrointestinal Safety
The primary advantage of selective COX-2 inhibitors like this compound lies in their improved gastrointestinal safety profile. Studies have consistently shown that non-selective NSAIDs induce significant gastric mucosal damage. For example, in a study with naproxen, the percentage of animals with ulcers was 50% at a dose of 6 mg/kg and 100% at 18 mg/kg.[4] In contrast, a nitric oxide-donating derivative of naproxen, which has a gastro-protective mechanism, showed a significantly lower incidence of ulcers (10% at 54 mg/kg).[4] Selective COX-2 inhibitors are designed to have a similarly reduced ulcerogenic potential due to their sparing of COX-1. Studies comparing celecoxib to non-selective NSAIDs have demonstrated a lower incidence of gastroduodenal ulcers.[11]
Conclusion
The selective COX-2 inhibitor this compound and its class of drugs offer a significant advantage over non-selective NSAIDs in terms of gastrointestinal safety. By selectively inhibiting the COX-2 enzyme, these compounds effectively reduce inflammation and pain with a lower risk of inducing gastric mucosal damage. This comparative guide, based on available experimental data, highlights the key differences in mechanism, efficacy, and safety that are critical for consideration in research and drug development. Further head-to-head preclinical and clinical studies are essential to fully delineate the comparative therapeutic index of this compound against a range of non-selective NSAIDs.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gastrointestinal toxicity of non-steroidal anti-inflammatory drugs: the effect of nimesulide compared with naproxen on the human gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory potency and gastrointestinal toxicity of a new compound, nitronaproxen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. inotiv.com [inotiv.com]
- 9. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Gastrointestinal-Sparing Effects of Novel NSAIDs in Rats with Compromised Mucosal Defence | PLOS One [journals.plos.org]
A Comparative Efficacy Analysis of SC58451 and Novel COX-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of the selective cyclooxygenase-2 (COX-2) inhibitor, SC58451, with other novel COX-2 inhibitors, namely celecoxib, etoricoxib (B1671761), and parecoxib (B1662503) (given its active metabolite, valdecoxib). The information is compiled from preclinical studies to assist researchers in evaluating their relative potencies and activities.
In Vitro Efficacy and Selectivity
The in vitro inhibitory activity of this compound and comparator COX-2 inhibitors is summarized in Table 1. The data, presented as half-maximal inhibitory concentrations (IC50), demonstrates the potency of these compounds against COX-1 and COX-2 enzymes. The selectivity index (COX-1 IC50 / COX-2 IC50) is also provided to illustrate the specificity of each inhibitor for the COX-2 isoform.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | >100[1] | 1[1] | >100 |
| Celecoxib | 15 | 0.04[1] | 375 |
| Etoricoxib | 116[2] | 1.1[2] | 105 |
| Valdecoxib | 5.5 | 0.005 | 1100 |
Disclaimer: The IC50 values presented in this table are compiled from different studies and may not be directly comparable due to potential variations in experimental conditions.
In Vivo Anti-Inflammatory Efficacy
The in vivo anti-inflammatory efficacy of this compound, celecoxib, and etoricoxib was evaluated in the carrageenan-induced rat paw edema model, a standard assay for acute inflammation. The effective dose required to produce a 50% inhibition of paw edema (ED50) is presented in Table 2.
| Compound | Animal Model | ED50 (mg/kg) | Reference |
| This compound | Carrageenan-induced rat paw edema | ~3 | [1][3] |
| Celecoxib | Carrageenan-induced rat paw edema | 3 - 30 | [4][5][6] |
| Etoricoxib | Carrageenan-induced rat paw edema | 10 | [2][7] |
Disclaimer: The ED50 values presented in this table are compiled from different studies and may not be directly comparable due to potential variations in experimental conditions.
Experimental Protocols
In Vitro COX Inhibition Assay (Human Whole Blood Assay)
Objective: To determine the in vitro potency and selectivity of compounds for COX-1 and COX-2.
Methodology:
-
COX-1 (Thromboxane B2) Assay:
-
Fresh human blood is collected without anticoagulant.
-
Aliquots of whole blood are incubated with the test compound or vehicle (DMSO) for 1 hour at 37°C to allow for blood clotting.
-
Serum is separated by centrifugation.
-
The concentration of thromboxane (B8750289) B2 (TXB2), a stable metabolite of the COX-1 product thromboxane A2, is measured by enzyme-linked immunosorbent assay (ELISA).
-
The IC50 value for COX-1 inhibition is calculated from the concentration-response curve.
-
-
COX-2 (Prostaglandin E2) Assay:
-
Fresh human blood is collected in the presence of an anticoagulant (e.g., heparin).
-
Aliquots of whole blood are pre-incubated with aspirin (B1665792) to inactivate platelet COX-1.
-
Lipopolysaccharide (LPS) is added to induce COX-2 expression in monocytes.
-
The blood is then incubated with the test compound or vehicle for 24 hours at 37°C.
-
Plasma is separated by centrifugation.
-
The concentration of prostaglandin (B15479496) E2 (PGE2), a major product of COX-2, is measured by ELISA.
-
The IC50 value for COX-2 inhibition is calculated from the concentration-response curve.
-
In Vivo Carrageenan-Induced Rat Paw Edema
Objective: To evaluate the in vivo anti-inflammatory activity of test compounds.
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats are used.
-
Procedure:
-
The basal volume of the right hind paw of each rat is measured using a plethysmometer.
-
The test compound or vehicle is administered orally or intraperitoneally.
-
After a specified pre-treatment time (e.g., 1 hour), a sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw.
-
Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
The percentage of paw edema is calculated for each animal.
-
The ED50 value, the dose that causes a 50% reduction in paw edema, is determined from the dose-response curve.[8][9][10]
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway involving COX-2 and a typical experimental workflow for evaluating COX-2 inhibitors.
Caption: Simplified COX-2 signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. iosrjournals.org [iosrjournals.org]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats [ijbms.mums.ac.ir]
- 7. ijarbs.com [ijarbs.com]
- 8. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carrageenan-induced paw edema in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Double-Edged Sword: Cross-Validation of Selective COX-2 Inhibitor Effects in Diverse Cancer Cell Lines
A Comparative Guide for Researchers and Drug Development Professionals
In the intricate landscape of cancer therapeutics, the cyclooxygenase-2 (COX-2) enzyme has emerged as a compelling target. Its overexpression in various malignancies is linked to inflammation, angiogenesis, and tumor progression. Selective COX-2 inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs), have therefore garnered significant attention for their potential anti-cancer properties. This guide provides a comparative analysis of the effects of selective COX-2 inhibitors across different cancer cell lines, with a focus on the well-studied compounds Celecoxib (B62257) and NS-398, and introduces the potent but less characterized agent, SC58451. Through a cross-validation approach, we aim to furnish researchers with the necessary data and protocols to objectively evaluate the potential of these compounds in their own experimental settings.
Quantitative Comparison of Cytotoxic Effects
The efficacy of selective COX-2 inhibitors in curbing cancer cell growth varies significantly across different cell types. This variability underscores the importance of cell line-specific validation. The following tables summarize the half-maximal inhibitory concentration (IC50) values of Celecoxib and NS-398 in a range of human cancer cell lines, providing a quantitative basis for comparison. Data for this compound is currently limited in the public domain, highlighting a need for further investigation into this potent inhibitor.
Table 1: IC50 Values of Celecoxib in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT116 | Colorectal Carcinoma | ~25-50 | [1] |
| HT-29 | Colorectal Carcinoma | ~50-100 | [2] |
| MCF-7 | Breast Adenocarcinoma | ~20-60 | [1][3] |
| MDA-MB-231 | Breast Adenocarcinoma | ~40-80 | [4] |
| A549 | Lung Carcinoma | ~30-60 | [5] |
| H460 | Lung Carcinoma | ~30-50 | [5] |
| HeLa | Cervical Carcinoma | ~37 | [1] |
| U251 | Glioblastoma | ~12 | [1] |
| SKOV3 | Ovarian Cancer | 25 | [6] |
| HEY | Ovarian Cancer | 44 | [6] |
| IGROV1 | Ovarian Cancer | 50 | [6] |
| T24 | Bladder Carcinoma | 63.8 | [7] |
| 5637 | Bladder Carcinoma | 60.3 | [7] |
| HNE1 | Nasopharyngeal Carcinoma | 32.86 | [8] |
| CNE1-LMP1 | Nasopharyngeal Carcinoma | 61.31 | [8] |
Table 2: Effects of NS-398 on Cancer Cell Lines
| Cell Line | Cancer Type | Effect | Concentration (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | Growth inhibition, Apoptosis | 100-200 | [9][10] |
| Huh7 | Hepatocellular Carcinoma | Growth inhibition, Cell cycle arrest | 100 | [9] |
| HT-29 | Colorectal Carcinoma | Inhibition of invasion | 1-10 | [2] |
| RIE-S (COX-2 expressing) | Rat Intestinal Epithelial | Enhanced radiosensitivity | 150-400 | [11] |
| H460 (COX-2 expressing) | Lung Carcinoma | Enhanced radiosensitivity | 150-400 | [11] |
Deciphering the Molecular Mechanisms: Signaling Pathways
The anti-cancer effects of selective COX-2 inhibitors are multifaceted, extending beyond the simple inhibition of prostaglandin (B15479496) synthesis. These compounds can induce apoptosis (programmed cell death) and inhibit proliferation through various signaling pathways. A common mechanism involves the downregulation of the anti-apoptotic protein Bcl-2 and the activation of caspases, the key executioners of apoptosis.
Figure 1: Simplified signaling pathway of selective COX-2 inhibitors inducing apoptosis.
Standardized Experimental Protocols
To facilitate the cross-validation of these findings, detailed experimental protocols for key assays are provided below. Adherence to standardized methods is crucial for generating reproducible and comparable data.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals.[12] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of the COX-2 inhibitor (e.g., this compound, Celecoxib, NS-398) for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.
-
MTT Incubation: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8][12]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8][13]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[14]
Figure 2: Experimental workflow for the MTT cell viability assay.
Western Blot Analysis for Apoptosis Markers
Western blotting is a key technique to detect and quantify the expression levels of specific proteins, such as those involved in the apoptotic pathway.
Principle: This method involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies to detect the proteins of interest.
Protocol:
-
Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate them by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP) overnight at 4°C.[15]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Figure 3: General workflow for Western blot analysis of apoptosis markers.
Conclusion and Future Directions
The cross-validation of the effects of selective COX-2 inhibitors in different cancer cell lines reveals a promising, yet complex, therapeutic avenue. While compounds like Celecoxib and NS-398 have demonstrated significant anti-proliferative and pro-apoptotic activity in a variety of cancer models, the variability in their efficacy highlights the critical need for a personalized medicine approach. The potent but less-studied inhibitor this compound represents an intriguing candidate for further investigation. Future research should focus on elucidating the detailed molecular mechanisms underlying the differential sensitivity of cancer cells to these inhibitors and on identifying predictive biomarkers to guide their clinical application. The standardized protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the development of more effective and targeted cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of NS-398 on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro cytotoxic evaluation of some synthesized COX-2 inhibitor derivatives against a panel of human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction but not inhibition of COX-2 confers human lung cancer cell apoptosis by celecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of celecoxib on tumor growth in ovarian cancer cells and a genetically engineered mouse model of serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Celecoxib Synergistically Enhances MLN4924-Induced Cytotoxicity and EMT Inhibition Via AKT and ERK Pathways in Human Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Selective COX-2 inhibitor, NS-398, suppresses cellular proliferation in human hepatocellular carcinoma cell lines via cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Specific COX-2 inhibitor NS398 induces apoptosis in human liver cancer cell line HepG2 through BCL-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. benchchem.com [benchchem.com]
Head-to-Head Comparison: SC58451 and Other Coxibs in Cyclooxygenase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive head-to-head comparison of the cyclooxygenase (COX) inhibitor SC58451 with other prominent coxibs. The following sections detail the available in vitro data, outline the experimental methodologies for key assays, and visualize the relevant signaling pathways to offer a clear, objective assessment for research and drug development purposes.
Quantitative Comparison of COX Inhibition
The in vitro inhibitory activities of this compound and other selective COX-2 inhibitors are summarized below. The data is presented as the half-maximal inhibitory concentration (IC50) in various assays, providing a quantitative measure of potency and selectivity.
Table 1: In Vitro COX Inhibition Data for this compound and Other Coxibs
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1 IC50 / COX-2 IC50) | Assay Type |
| This compound | Data Not Available | Data Not Available | Data Not Available | --- |
| Celecoxib | 82 | 6.8 | 12 | Human Peripheral Monocytes[1] |
| 9.4 | 0.08 | 117.5 | Ovine COX-1 / Human Recombinant COX-2[2] | |
| >100 | 0.04 | >2500 | Recombinant Human Enzyme[3] | |
| Rofecoxib | >100 | 25 | >4 | Human Peripheral Monocytes[1] |
| 18.8 | 0.53 | 35.5 | Human Whole Blood[4][5] | |
| >50 | 0.018 - 0.026 | >1923 - 2778 | Human Osteosarcoma/CHO Cells[6] | |
| Etoricoxib | 116 | 1.1 | 106 | Human Whole Blood[7] |
| >100 | 0.05 | >2000 | Recombinant Human Enzyme | |
| Valdecoxib | 140 | 0.005 | 28000 | Recombinant Human Enzyme[8] |
| 21.9 | 0.24 | 91.3 | Human Whole Blood[9] | |
| Lumiracoxib | 67 | 0.13 | 515 | Human Whole Blood[10][11] |
Note: IC50 values can vary between different assay systems and experimental conditions. Direct comparison should be made within the same study where possible. The absence of publicly available IC50 data for this compound prevents a direct quantitative comparison within this guide.
Experimental Protocols
A variety of in vitro assays are employed to determine the potency and selectivity of COX inhibitors. Below are detailed methodologies for some of the key experiments cited in this guide.
Human Whole Blood Assay for COX-1 and COX-2 Inhibition
This assay provides a physiologically relevant assessment of COX inhibition in the presence of blood components.
Objective: To determine the IC50 values of test compounds for COX-1 and COX-2 in human whole blood.
Materials:
-
Freshly drawn human venous blood from healthy volunteers.
-
Test compounds (e.g., this compound, other coxibs) dissolved in a suitable solvent (e.g., DMSO).
-
Lipopolysaccharide (LPS) for COX-2 induction.
-
Enzyme immunoassay (EIA) kits for Prostaglandin (B15479496) E2 (PGE2) and Thromboxane B2 (TxB2).
Procedure:
COX-1 Activity (TxB2 Production):
-
Whole blood is aliquoted into tubes containing various concentrations of the test compound or vehicle control.
-
The blood is allowed to clot at 37°C for 1 hour, during which platelet COX-1 is activated.
-
Serum is separated by centrifugation.
-
The concentration of TxB2, a stable metabolite of the COX-1 product TxA2, is measured using an EIA kit.
COX-2 Activity (PGE2 Production):
-
Heparinized whole blood is incubated with LPS at 37°C for 24 hours to induce COX-2 expression in monocytes.
-
During the last hour of incubation, various concentrations of the test compound or vehicle are added.
-
Plasma is separated by centrifugation.
-
The concentration of PGE2, a primary product of COX-2 in this system, is measured using an EIA kit.
Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of prostanoid production, is calculated for both COX-1 and COX-2. The selectivity ratio is then determined by dividing the IC50 for COX-1 by the IC50 for COX-2.
Recombinant Human Enzyme Assay
This assay utilizes purified recombinant COX-1 and COX-2 enzymes to assess direct inhibitory activity.
Objective: To determine the IC50 values of test compounds for purified recombinant human COX-1 and COX-2.
Materials:
-
Purified recombinant human COX-1 and COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Test compounds.
-
Assay buffer.
-
Detection system (e.g., colorimetric, fluorometric, or radiometric) to measure prostanoid production.
Procedure:
-
The recombinant enzyme is pre-incubated with various concentrations of the test compound or vehicle.
-
The reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is terminated, and the amount of prostanoid product is quantified using a suitable detection method.
Data Analysis: IC50 values are calculated from the concentration-response curves for each enzyme, and the selectivity ratio is determined.
Signaling Pathways
The anti-inflammatory and analgesic effects of coxibs are primarily mediated through the inhibition of the COX-2 enzyme, which plays a crucial role in the prostaglandin synthesis pathway.
Caption: Simplified COX signaling pathway and the inhibitory action of coxibs.
This diagram illustrates the conversion of arachidonic acid to prostaglandins and thromboxanes by COX-1 and COX-2. COX-1 is constitutively expressed and involved in housekeeping functions, while COX-2 is induced during inflammation. Selective COX-2 inhibitors like this compound are designed to specifically block the inflammatory pathway while minimizing effects on the protective functions of COX-1.
Experimental Workflow for Coxib Evaluation
The preclinical evaluation of a novel coxib typically follows a structured workflow to characterize its potency, selectivity, and potential for therapeutic development.
Caption: A typical preclinical workflow for the evaluation of novel coxibs.
This workflow highlights the key stages in the preclinical assessment of a new COX-2 inhibitor. It begins with the synthesis of the compound, followed by a series of in vitro and in vivo experiments to determine its efficacy, selectivity, and pharmacokinetic profile, ultimately leading to the selection of a preclinical candidate for further development.
References
- 1. 2-hydroxymethyl-4-[5-(4-methoxyphenyl)-3-trifluoromethyl-1H-1-pyrazolyl]-1-benzenesulfonamide (DRF-4367): an orally active COX-2 inhibitor identified through pharmacophoric modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 3. In vitro antibacterial activity of trospectomycin (U-63,366F) against anaerobic bacteria and aerobic gram-positive cocci in Chile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs [mdpi.com]
- 5. patents.justia.com [patents.justia.com]
- 6. Design, Synthesis, and Pharmacological Evaluation of Second-Generation Soluble Adenylyl Cyclase (sAC, ADCY10) Inhibitors with Slow Dissociation Rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Using cyclooxygenase-2 inhibitors as molecular platforms to develop a new class of apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. | BioWorld [bioworld.com]
A Comparative Analysis of the Therapeutic Index of SC-58125 and Other Cyclooxygenase-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical therapeutic index of the selective cyclooxygenase-2 (COX-2) inhibitor, SC-58125, against other prominent COX-2 inhibitors including celecoxib (B62257), rofecoxib, valdecoxib (B1682126), and meloxicam, as well as the non-selective non-steroidal anti-inflammatory drug (NSAID), diclofenac (B195802). The therapeutic index, a critical measure of a drug's safety margin, is evaluated here based on preclinical data to offer a comparative perspective on the relative efficacy and toxicity of these compounds.
Quantitative Comparison of Preclinical Therapeutic Index
The therapeutic index (TI) is a quantitative measure of a drug's safety, representing the ratio between the dose that produces a toxic effect and the dose that elicits a therapeutic response. A higher TI suggests a wider margin of safety. In this comparison, the TI is calculated from preclinical data as the ratio of the median lethal dose (LD50) to the median effective dose (ED50) in rodent models. The primary endpoint for efficacy (ED50) is the inhibition of carrageenan-induced paw edema in rats, a standard model for assessing anti-inflammatory activity.
| Drug | Chemical Class | LD50 (Rat, Oral) (mg/kg) | ED50 (Rat, Carrageenan Paw Edema, Oral) (mg/kg) | Therapeutic Index (LD50/ED50) |
| SC-58125 | Diaryl-substituted pyrazole | Data Not Available | Data Not Available | Data Not Available |
| Celecoxib | Diaryl-substituted pyrazole | >2000[1][2] | 7.1[3] | >281.7 |
| Rofecoxib | Furanone | Data Not Available | 1.5[4] | Data Not Available |
| Valdecoxib | Isoxazole derivative | >1600[5] | 10.2[6] | >156.9 |
| Meloxicam | Oxicam derivative | 98.4 (female), >200 (male)[7] | 1.8[8] | ~54.7 - >111.1 |
| Diclofenac | Phenylacetic acid derivative | 53[8][9][10] | 5[2] | 10.6 |
Note: The therapeutic index values are calculated based on data from multiple sources and may vary depending on the specific experimental conditions. The data for SC-58125 was not available in the public domain. Rofecoxib was voluntarily withdrawn from the market due to concerns about cardiovascular side effects[11].
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the cyclooxygenase signaling pathway and a typical experimental workflow for determining anti-inflammatory efficacy.
Caption: The Cyclooxygenase (COX) signaling cascade.
Caption: Workflow for carrageenan-induced paw edema assay.
Experimental Protocols
Determination of Acute Oral LD50
The acute oral median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance. The following protocol is a general guideline based on the OECD Test Guideline 425 (Up-and-Down Procedure)[12][13].
1. Animals: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley strain), typically females, are used. Animals are acclimatized to laboratory conditions for at least 5 days before the study.
2. Housing and Feeding: Animals are housed in standard cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory diet and water. Food is withheld overnight before dosing[14].
3. Dosing: The test substance is administered orally by gavage. The initial dose is selected based on preliminary information about the substance's toxicity. Subsequent doses are adjusted up or down by a constant factor depending on the outcome (survival or death) for the previously dosed animal. A single animal is dosed at a time, with a 48-hour interval between each dosing.
4. Observation: Animals are observed for mortality and clinical signs of toxicity at regular intervals for at least 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Body weight is recorded weekly.
5. Data Analysis: The LD50 is calculated using the maximum likelihood method based on the pattern of survival and death across the different dose levels tested[12].
Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model of acute inflammation for evaluating the efficacy of anti-inflammatory drugs[15].
1. Animals: Male Wistar or Sprague-Dawley rats weighing 150-200g are typically used. They are acclimatized to the laboratory environment before the experiment.
2. Drug Administration: The test compounds (e.g., SC-58125, celecoxib, etc.) or vehicle (control) are administered orally (p.o.) or intraperitoneally (i.p.) at various doses, typically 30 to 60 minutes before the induction of inflammation[15][16].
3. Induction of Edema: A sub-plantar injection of 0.1 mL of a 1% carrageenan suspension in saline is administered into the right hind paw of each rat[5][16][17].
4. Measurement of Paw Edema: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals (e.g., every hour for up to 5-6 hours) after carrageenan injection. Paw volume is typically measured using a plethysmometer[16].
5. Data Analysis: The degree of paw swelling is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema for each treated group is calculated relative to the vehicle control group. The ED50, the dose that causes a 50% reduction in paw edema, is then determined from the dose-response curve.
Discussion
This comparative guide highlights the preclinical therapeutic index of several COX-2 inhibitors. Based on the available data, celecoxib and valdecoxib exhibit a wide therapeutic margin in rodent models. Meloxicam also demonstrates a favorable therapeutic index. In contrast, the non-selective NSAID diclofenac has a notably narrower therapeutic index, reflecting a higher risk of toxicity relative to its effective dose.
While a quantitative therapeutic index for SC-58125 could not be calculated due to the lack of publicly available LD50 and ED50 data, it is known to be a potent and selective COX-2 inhibitor[18][19][20]. Preclinical studies have shown its efficacy in inhibiting tumor growth in colon cancer models, which is attributed to its COX-2 inhibitory activity[13]. Further studies would be required to establish a definitive therapeutic index for SC-58125 and to fully compare its safety and efficacy profile with other COX-2 inhibitors.
It is important to note that preclinical therapeutic index data from rodent models may not directly translate to human clinical outcomes. Factors such as species-specific metabolism and pharmacokinetics can significantly influence a drug's safety and efficacy. For instance, rofecoxib, despite its efficacy, was withdrawn from the market due to an increased risk of cardiovascular events in humans, a risk that was not fully predicted by preclinical studies[11]. Therefore, while preclinical therapeutic indices provide valuable initial safety assessments, they must be interpreted with caution and supplemented with extensive clinical trial data.
References
- 1. Effect of Diclofenac and Andrographolide Combination on Carrageenan-Induced Paw Edema and Hyperalgesia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model | springermedizin.de [springermedizin.de]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]
- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. inotiv.com [inotiv.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rofecoxib - Wikipedia [en.wikipedia.org]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
- 19. aunilo.uum.edu.my [aunilo.uum.edu.my]
- 20. wjpls.org [wjpls.org]
Safety Operating Guide
Navigating the Safe Disposal of SC58451: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling SC58451, a potent and selective COX-2 inhibitor, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, aligning with best practices for handling potent pharmaceutical compounds in a laboratory setting.
Chemical and Physical Properties of this compound
A clear understanding of the chemical and physical properties of this compound is foundational to its safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 168433-84-9 |
| Molecular Formula | C₂₀H₁₉FO₂S |
| Appearance | Solid |
| Storage Temperature | Store in a cool and dry place |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended procedures for the disposal of this compound. Adherence to these steps is crucial for minimizing exposure risks and ensuring environmental protection.
1. Personal Protective Equipment (PPE): Before beginning any disposal-related activities, it is imperative to be outfitted with the appropriate PPE. This includes, but is not limited to:
-
Safety goggles to protect against accidental splashes.
-
Chemical-resistant gloves (nitrile or neoprene recommended).
-
A lab coat to prevent contamination of personal clothing.
-
In cases of handling powders or creating aerosols, a properly fitted respirator is advised.
2. Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound, including unused compound, contaminated labware (e.g., weighing paper, pipette tips), and spent consumables, should be collected in a designated, clearly labeled hazardous waste container. The container should be robust, leak-proof, and have a secure lid.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container designed for liquid chemical waste. Avoid mixing with other incompatible waste streams.
-
Empty Containers: Original containers of this compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone). The rinsate should be collected as hazardous liquid waste. Once decontaminated, the empty container can be disposed of according to institutional guidelines, often as regular laboratory glass or plastic waste after defacing the label.
3. Labeling of Hazardous Waste: All hazardous waste containers must be accurately and clearly labeled with the following information:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and its CAS number: "168433-84-9."
-
The approximate concentration and quantity of the waste.
-
The date of accumulation.
-
The primary hazards associated with the waste (e.g., "Potent Compound," "Toxic").
4. Storage of Hazardous Waste: Designated hazardous waste containers should be stored in a secure, well-ventilated area, away from general laboratory traffic. The storage area should have secondary containment to mitigate spills.
5. Final Disposal: The final disposal of this compound waste must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in the regular trash.
Experimental Workflow for Disposal
The logical flow of the disposal process is a critical aspect of ensuring safety and compliance. The following diagram illustrates the decision-making and procedural steps involved in the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal protocols, as they may have additional requirements.
Essential Safety and Operational Guide for Handling SC58451
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical information for the handling and disposal of SC58451, a potent and selective COX-2 inhibitor. Adherence to these guidelines is critical to ensure a safe laboratory environment and the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to prevent skin contact, eye irritation, and inhalation.
| PPE Category | Specific Requirements |
| Eye Protection | Safety goggles with side-shields. |
| Hand Protection | Protective gloves (e.g., nitrile, neoprene). |
| Body Protection | Impervious clothing, such as a lab coat. |
| Respiratory Protection | A suitable respirator should be used if ventilation is inadequate or when handling fine powders to avoid dust and aerosol formation. |
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storing this compound is crucial to minimize exposure risk and maintain the compound's stability.
Engineering Controls
-
Ventilation: Use only in areas with appropriate exhaust ventilation, such as a chemical fume hood.
-
Safety Stations: Ensure a safety shower and eye wash station are readily accessible in the immediate work area.
Procedural Steps for Handling
-
Preparation: Before handling, ensure all required PPE is correctly worn. The work area within the chemical fume hood should be clean and uncluttered.
-
Weighing and Aliquoting:
-
Handle the solid compound carefully to avoid generating dust.
-
If creating solutions, add the solvent to the pre-weighed this compound slowly to prevent splashing.
-
-
During Use:
-
Avoid inhalation, and direct contact with eyes and skin.[1]
-
Keep the container tightly closed when not in use.
-
-
Post-Handling:
-
Thoroughly clean the work area and any equipment used.
-
Wash hands thoroughly with soap and water after handling.
-
Storage
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly sealed to prevent degradation.
First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention. |
| Skin Contact | Remove contaminated clothing and shoes. Immediately wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops. |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: this compound waste should be considered hazardous chemical waste.
-
Containerization:
-
Collect waste in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Disposal Route: Dispose of contents and container in accordance with all local, regional, national, and international regulations. Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on chemical waste disposal procedures.
This compound Mechanism of Action: COX-2 Inhibition
This compound is a selective inhibitor of cyclooxygenase-2 (COX-2). COX-2 is an enzyme that plays a key role in the inflammatory response by converting arachidonic acid into prostaglandins (B1171923), which are lipid compounds that mediate pain and inflammation.[2] By selectively blocking the COX-2 enzyme, this compound reduces the production of these pro-inflammatory prostaglandins without significantly affecting the related COX-1 enzyme, which is involved in maintaining the protective lining of the gastrointestinal tract.[2]
Caption: COX-2 signaling pathway and the inhibitory action of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
